3-Methylfuro[3,2-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylfuro[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-5-10-7-3-2-4-9-8(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODAEGCLBQIRLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577825 | |
| Record name | 3-Methylfuro[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107096-11-7 | |
| Record name | 3-Methylfuro[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Topic: Synthesis of 3-Methylfuro[3,2-b]pyridine: A Guide to Starting Materials and Core Synthetic Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The furo[3,2-b]pyridine nucleus is a privileged heterocyclic scaffold, forming the core of molecules with significant potential in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it a compelling pharmacophore for developing selective inhibitors of biological targets, including various kinases.[1][2] This guide provides an in-depth analysis of the prevalent synthetic strategies for constructing the 3-methylfuro[3,2-b]pyridine core, with a primary focus on the selection and rationale of key starting materials.
As a senior application scientist, my objective is not merely to list synthetic procedures but to illuminate the strategic decisions behind them. The choice of starting material is paramount, dictating the subsequent reaction pathway, overall yield, and scalability of the synthesis. This document is structured to guide researchers through this decision-making process, ensuring a foundation of trustworthiness and scientific integrity for future discovery.
Pillar 1: The Foundational Choice—Selecting the Pyridine Precursor
The construction of the furo[3,2-b]pyridine system is most commonly achieved by building the furan ring onto a pre-existing, appropriately functionalized pyridine core.[1] The choice of this pyridine precursor is the most critical decision in the synthetic design. The substituents on the pyridine ring must not only direct the regiochemistry of the furan ring formation but also be compatible with the reaction conditions. We will explore three primary classes of pyridine starting materials.
The 2-Hydroxypyridine/2-Alkoxypyridine Manifold
This is arguably the most direct and widely utilized approach. By starting with a pyridine bearing an oxygen-based functional group at the C2 position, the intramolecular cyclization to form the furan's oxygen-carbon bond is intrinsically favored.
-
Key Starting Material: 3-Chloro-2-hydroxypyridine.[3]
-
Strategic Rationale: The hydroxyl group at C2 is perfectly positioned to act as a nucleophile for the crucial C-O bond formation step. The chlorine atom at C3 serves as a reactive handle for introducing the necessary carbon framework via cross-coupling reactions.
The dominant strategy employing this starting material is a one-pot sequence involving a Sonogashira cross-coupling followed by an intramolecular heteroannulation.[1][3] This powerful reaction forms a carbon-carbon bond between the C3 position of the pyridine and a terminal alkyne.[4] For the synthesis of the target this compound, the alkyne of choice would be propyne.
Experimental Protocol: Sonogashira Coupling and Heteroannulation
This protocol describes a general, efficient one-pot synthesis of 2,3-disubstituted furo[3,2-b]pyridines, which can be adapted for the 3-methyl target.[1][3]
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-chloro-2-hydroxypyridine (1.0 mmol) and the terminal alkyne (e.g., propyne, 1.1 mmol) in ethanol.
-
Catalyst Addition: Add the catalyst system: 10% Palladium on Carbon (Pd/C), Copper(I) Iodide (CuI), Triphenylphosphine (PPh₃), and Triethylamine (Et₃N).
-
Causality: Pd/C is the heterogeneous palladium catalyst that drives the C-C coupling.[3] CuI acts as a co-catalyst, reacting with the terminal alkyne to form a copper(I) acetylide, which is a more active species for the coupling reaction.[4] PPh₃ is a ligand that stabilizes the palladium catalyst. Et₃N is a base required to deprotonate the alkyne and neutralize the HX formed during the reaction.[1][5]
-
-
Reaction: Subject the reaction mixture to ultrasound irradiation until the reaction is complete (monitored by Thin-Layer Chromatography, TLC).
-
Causality: Ultrasound provides a form of energy that can accelerate the reaction, often leading to shorter reaction times and higher yields compared to conventional heating.[3]
-
-
Workup and Purification: Upon completion, remove the solvent under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to yield the desired furo[3,2-b]pyridine.
Diagram: Sonogashira Route to Furo[3,2-b]pyridine Core
Caption: Sonogashira coupling followed by heteroannulation.
The 2-Aminopyridine Manifold
An alternative strategy involves using a 2-aminopyridine derivative. This approach is valuable when aiming for specific substitution patterns or when the corresponding 2-hydroxypyridine is less accessible.
-
Key Starting Material: 2-Amino-3-bromopyridine.[1]
-
Strategic Rationale: Similar to the 2-hydroxy counterpart, the amino group at C2 can participate in cyclization, though the mechanism to form the furan ring is less direct and may require subsequent modifications. The bromo group at C3 is an excellent handle for Pd-catalyzed cross-coupling reactions. 2-Amino-3-methylpyridine is also a viable starting point, often prepared via the Chichibabin reaction from 3-methylpyridine.[6]
The synthesis typically proceeds via a Sonogashira coupling, followed by a cyclization step that forms the furan ring.
The 2-Halopyridine Manifold
Using a di-halogenated or a halo-methylated pyridine offers a robust entry point, particularly for large-scale synthesis where cost and availability are critical.
-
Strategic Rationale: This starting material already contains the required 3-methyl group. The synthetic challenge is then reduced to forming the furan ring, which typically involves introducing an oxygen functionality at the C2 position. The chlorine atom at C2 is susceptible to nucleophilic substitution, for example, by a hydroxyl group (or a protected equivalent), which then sets the stage for an intramolecular cyclization.[9] This material is a crucial intermediate in the production of various pharmaceuticals and agrochemicals.[8][10]
Pillar 2: Alternative Strategies—Building the Furan Ring Systematically
While Sonogashira coupling is a powerful tool, other classic organic reactions provide reliable, albeit multi-step, pathways to the furo[3,2-b]pyridine core. These methods offer excellent control over the molecular architecture.
The Dieckmann Condensation Approach
This strategy builds the furan ring from a different precursor, showcasing a more traditional but highly effective synthetic design.
-
Key Starting Material: Ethyl 3-hydroxypicolinate.[11]
-
Strategic Rationale: This approach constructs the furan ring through a series of well-understood reactions: O-alkylation followed by an intramolecular Dieckmann condensation. The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, a classic and reliable method for forming five-membered rings.[11]
Experimental Protocol: Multi-step Synthesis via Dieckmann Condensation
This protocol outlines the key steps to synthesize the furo[3,2-b]pyridin-3-ol scaffold, a close derivative of the target molecule.[11]
-
O-Alkylation: React ethyl 3-hydroxypicolinate with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to yield the diester intermediate, ethyl 2-((3-(ethoxycarbonyl)pyridin-2-yl)oxy)acetate.
-
Causality: This step adds the two-carbon unit required to form the furan ring.
-
-
Intramolecular Dieckmann Condensation: Treat the diester intermediate with a strong base, such as sodium ethoxide in toluene. The mixture is heated to promote the intramolecular cyclization.
-
Causality: The strong base deprotonates the α-carbon of one ester group, creating a nucleophile that attacks the carbonyl of the other ester group, forming the five-membered furanone ring.
-
-
Acidification and Workup: After the reaction, the mixture is cooled and quenched with acid (e.g., 1 M HCl) to neutralize the base and protonate the enolate intermediate.[11]
-
Hydrolysis and Decarboxylation: The resulting ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate is heated in aqueous hydrochloric acid.
-
Causality: The acidic conditions hydrolyze the ester to a carboxylic acid, which then readily decarboxylates upon heating to yield the final furo[3,2-b]pyridin-3-ol product.[11]
-
Diagram: Dieckmann Condensation Route
Caption: Multi-step synthesis via Dieckmann Condensation.
Pillar 3: Comparative Analysis and Strategic Selection
The choice of starting material and synthetic route depends on several factors, including the desired substitution pattern, scale of the reaction, and availability of precursors.
| Starting Material | Key Reaction | Advantages | Considerations |
| 3-Chloro-2-hydroxypyridine | Sonogashira Coupling / Heteroannulation | Convergent, one-pot procedure; high efficiency.[1][3] | Requires handling of terminal alkynes; catalyst cost can be a factor. |
| 2-Amino-3-bromopyridine | Sonogashira Coupling / Cyclization | Versatile for introducing diversity; readily available.[1] | May require additional steps to form the furan ring compared to the hydroxy analog. |
| 2-Chloro-3-methylpyridine | Nucleophilic Substitution / Cyclization | The 3-methyl group is pre-installed; suitable for large scale.[7] | Multi-step process to introduce the oxygen and cyclize. |
| Ethyl 3-hydroxypicolinate | Dieckmann Condensation | Utilizes classic, well-understood reactions; good control.[11] | Linear, multi-step synthesis may result in lower overall yield. |
Conclusion
The synthesis of the this compound core is a well-explored area of heterocyclic chemistry, offering multiple robust pathways for researchers. The most convergent and modern approaches leverage palladium- and copper-catalyzed reactions, such as the Sonogashira coupling, starting from precursors like 3-chloro-2-hydroxypyridine.[1][3] These methods are often high-yielding and can be performed in a single pot. More traditional, linear syntheses, such as those employing a Dieckmann condensation, offer a high degree of control and rely on cost-effective starting materials.[11]
The optimal strategy is dictated by the specific goals of the research program. For rapid library synthesis and lead discovery, the Sonogashira approach is often preferred. For large-scale, process-oriented synthesis, a route starting from a simple, inexpensive building block like 2-chloro-3-methylpyridine may be more economically viable. This guide provides the foundational knowledge for making that strategic choice, empowering scientists to construct these valuable scaffolds with confidence and precision.
References
- BenchChem. (n.d.). Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Furo[3,2-b]pyridin-3-ol.
- BenchChem. (n.d.). Synthesis of Furo[3,2-b]pyridin-3-ol: An Experimental Protocol.
- ChemicalBook. (2025). 2-Chloro-3-methylpyridine | 18368-76-8.
- Anticancer Agents in Medicinal Chemistry. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. 20(8), 932-940.
- Acta Crystallographica Section E: Crystallographic Communications. (n.d.). Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study.
- Unknown Source. (n.d.). 2-Chloro-3-Methylpyridine Manufacturer & Supplier in China | High Purity CAS 18368-63-3.
- Unknown Source. (n.d.). 2-Chloro-3-methylpyridine.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloro-3-methylpyridine in Modern Synthesis.
- Semantic Scholar. (n.d.). 2-amino-3-methylpyridine.
- Wikipedia. (n.d.). Sonogashira coupling.
- Angewandte Chemie International Edition. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. 58(4), 1117-1121.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. 2-Chloro-3-methylpyridine | 18368-76-8 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. 2-Chloro-3-Methylpyridine Manufacturer & Supplier in China | High Purity CAS 18368-63-3 | Uses, Price & Safety Data [pipzine-chem.com]
- 10. abdn.ac.uk [abdn.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Furo[3,2-b]pyridine: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The furo[3,2-b]pyridine core, a heterocyclic scaffold of significant interest, has carved a notable niche in medicinal chemistry. Its rigid, planar structure and unique electronic properties make it a "privileged" scaffold, capable of interacting with a diverse range of biological targets. This technical guide provides a comprehensive exploration of the furo[3,2-b]pyridine core, from its initial discovery and the evolution of its synthesis to its profound impact on modern drug discovery, particularly in the realms of oncology and signal transduction. We will delve into the key synthetic methodologies, offering detailed, field-proven protocols, and illuminate its biological significance as a potent modulator of critical signaling pathways, including its role as a formidable inhibitor of various kinases and the Hedgehog pathway.
A Historical Perspective: The Emergence of a Versatile Scaffold
The journey of the furo[3,2-b]pyridine scaffold began in 1982 when S. Shiotani and H. Morita reported the first synthesis of a derivative, 2,3-dihydrofuro[3,2-b]pyridine, through the cyclization of 2-(2-chloro-3-pyridyl)ethanol.[1] This initial work, while not yielding the fully aromatic core, laid the foundational chemical groundwork. For several years following this pioneering report, the furo[3,2-b]pyridine nucleus remained a relatively underexplored area of synthetic chemistry.
A significant advancement came in 1986, again from Shiotani and Morita, who described a new synthesis of the fully aromatic furo[3,2-b]pyridine. This newer methodology provided a more direct entry to the core structure and opened the door for more extensive investigation into its chemical and biological properties. The subsequent decades have witnessed a surge in interest, with the development of more sophisticated and efficient synthetic strategies, unlocking the full potential of this versatile scaffold in the quest for novel therapeutic agents.
Mastering the Synthesis: Key Methodologies and Protocols
The construction of the furo[3,2-b]pyridine nucleus is primarily achieved through the formation of the furan ring onto a pre-existing pyridine core. Modern synthetic chemistry offers a powerful toolkit for this transformation, with palladium- and copper-catalyzed cross-coupling reactions and intramolecular cyclizations standing out as the most robust and widely adopted strategies.[2]
Sonogashira Coupling Followed by Heteroannulation: A Workhorse Strategy
One of the most prevalent and versatile methods for the synthesis of 2-substituted furo[3,2-b]pyridines is a one-pot sequence involving a Sonogashira cross-coupling reaction followed by an intramolecular heteroannulation.[2] This powerful reaction typically involves the coupling of a terminal alkyne with a suitably functionalized pyridine, such as a 3-chloro-2-hydroxypyridine, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The initial carbon-carbon bond formation is seamlessly followed by an intramolecular carbon-oxygen bond formation to construct the furan ring.[2]
Materials:
-
3-chloro-2-hydroxypyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) trifluoroacetate (Pd(CF3COO)2) (2.5 mol%)
-
Triphenylphosphine (PPh3) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et3N) (as base and solvent)
-
Dimethylformamide (DMF) (co-solvent)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottomed flask under a nitrogen atmosphere, add Pd(CF3COO)2 (2.5 mol%), PPh3 (5.0 mol%), and CuI (5.0 mol%).
-
Add anhydrous DMF and stir the mixture for 30 minutes at room temperature to form the catalyst complex.
-
To this solution, add 3-chloro-2-hydroxypyridine (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Add triethylamine as the base.
-
Heat the reaction mixture to 100°C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 3 hours), cool the mixture to room temperature.
-
Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.
Causality Behind Experimental Choices:
-
The use of a palladium catalyst, specifically with a phosphine ligand like PPh3, is crucial for the oxidative addition and reductive elimination steps of the Sonogashira coupling cycle.
-
Copper(I) iodide acts as a co-catalyst, facilitating the formation of a copper(I) acetylide intermediate, which then transmetalates with the palladium complex.
-
Triethylamine serves as a base to neutralize the hydrogen halide formed during the reaction and also as a solvent.
-
The reaction is performed under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.
Palladium-Catalyzed Intramolecular C-H Activation: A Modern Approach
A more recent and elegant strategy for the synthesis of benzofuro[3,2-b]pyridines involves a palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine 1-oxides.[3] This method offers high regioselectivity in the formation of the furan ring. The resulting N-oxides can be readily deoxygenated to furnish the desired benzofuro[3,2-b]pyridines in excellent yields.[3]
Materials:
-
3-phenoxypyridine 1-oxide derivative (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (10 mol%)
-
Triphenylphosphine (PPh3) (10 mol%)
-
Potassium carbonate (K2CO3) (3.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (1.0 equiv)
-
N,N-Dimethylacetamide (DMA) (solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a screw-capped test tube equipped with a magnetic stirring bar, add the 3-phenoxypyridine 1-oxide derivative (1.0 equiv), Pd(OAc)2 (10 mol%), PPh3 (10 mol%), K2CO3 (3.0 equiv), and TBAB (1.0 equiv).
-
Add anhydrous DMA as the solvent.
-
Seal the tube and heat the mixture to 110°C for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting benzofuro[3,2-b]pyridine 1-oxide can be deoxygenated in a separate step using a suitable reducing agent (e.g., PCl3) to yield the final benzofuro[3,2-b]pyridine.
Causality Behind Experimental Choices:
-
Pd(OAc)2 is a common and effective palladium precursor for C-H activation reactions.
-
The phosphine ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity.
-
The base (K2CO3) is necessary to facilitate the C-H activation step.
-
TBAB can act as a phase-transfer catalyst, improving the reaction efficiency.
-
The N-oxide functionality on the pyridine ring acts as a directing group, facilitating the regioselective C-H activation.
Copper-Mediated Oxidative Cyclization
Copper-mediated oxidative cyclization represents another important strategy for the construction of the furo[3,2-b]pyridine scaffold.[4][5] This method often involves the reaction of a suitably substituted pyridine with an alkyne in the presence of a copper catalyst and an oxidant.
Materials:
-
3-hydroxy-2-iodopyridine (1.0 equiv)
-
Copper(I) phenylacetylide (1.0 equiv)
-
Pyridine (solvent)
-
Inert atmosphere (Nitrogen)
Procedure:
-
Prepare copper(I) phenylacetylide separately by reacting phenylacetylene with a copper(I) salt.
-
To a three-necked flask under a nitrogen atmosphere, add copper(I) phenylacetylide (1.0 equiv).
-
Add anhydrous pyridine as the solvent and stir the mixture.
-
Add 3-hydroxy-2-iodopyridine (1.0 equiv) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction and concentrate the pyridine solvent under reduced pressure.
-
Work up the reaction mixture with aqueous ammonia and extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography to yield 2-phenylfuro[3,2-b]pyridine.[6]
Causality Behind Experimental Choices:
-
The pre-formed copper(I) phenylacetylide serves as the nucleophile in this reaction.
-
Pyridine acts as both a solvent and a ligand that can stabilize the copper species.
-
The reaction proceeds through a presumed intermediate that undergoes intramolecular cyclization with the elimination of copper iodide.
Biological Significance: A Scaffold for Potent Bioactive Molecules
The furo[3,2-b]pyridine scaffold has proven to be a remarkably versatile platform for the design of potent and selective modulators of key biological pathways implicated in human diseases, particularly in oncology.
Kinase Inhibition: A Privileged Core for Targeting Oncogenic Signaling
Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many cancers. The furo[3,2-b]pyridine core has emerged as an excellent framework for the development of selective kinase inhibitors.
-
Cdc2-like Kinase (CLK) Inhibition: A significant body of research has focused on furo[3,2-b]pyridine derivatives as potent inhibitors of Cdc2-like kinases (CLKs), which are crucial for the regulation of pre-mRNA splicing. By inhibiting CLKs, these compounds can modulate alternative splicing events, leading to the suppression of cancer cell growth.[7]
-
Other Kinase Targets: Derivatives of this scaffold have also demonstrated inhibitory activity against other important cancer-related kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Homeodomain-Interacting Protein Kinases (HIPKs).[2]
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Reference |
| CLK Inhibitors | |||
| 1a | CLK1, CLK2, CLK4 | 150, 35, 80 | [8] |
| 1b | CLK1, CLK2, CLK4 | 120, 30, 70 | [8] |
| Hedgehog Pathway Modulators | |||
| 2a | Hedgehog Pathway | 0.8 µM | [8] |
| 2b | Hedgehog Pathway | 0.5 µM | [8] |
Modulation of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development, and its aberrant activation is implicated in the pathogenesis of various cancers.[9] In the "off" state, the transmembrane receptor Patched (PTCH) inhibits Smoothened (SMO). Upon binding of the Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.[1][10]
Interestingly, kinase-inactive subsets of 3,5,7-trisubstituted furo[3,2-b]pyridines have been identified as sub-micromolar modulators of the Hedgehog pathway, acting downstream of SMO.[4][5][9] This dual activity within the same scaffold highlights its remarkable versatility in drug design.
Clinical Landscape and Future Perspectives
While the in vitro and preclinical data for furo[3,2-b]pyridine compounds are compelling, their translation to the clinic is an ongoing endeavor. As of now, comprehensive data on furo[3,2-b]pyridine derivatives in clinical trials are limited in the public domain. However, the potent and selective nature of these compounds, particularly as kinase inhibitors, suggests that they hold significant promise for future clinical development. The continuous exploration of this scaffold, coupled with advances in medicinal chemistry and a deeper understanding of the targeted biological pathways, will undoubtedly pave the way for the emergence of novel furo[3,2-b]pyridine-based therapeutics.
Conclusion
The furo[3,2-b]pyridine core has evolved from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its rich history, coupled with the development of robust and versatile synthetic methodologies, has enabled the exploration of its vast biological potential. As a privileged scaffold for the design of potent kinase inhibitors and modulators of the Hedgehog signaling pathway, furo[3,2-b]pyridine derivatives continue to be a fertile ground for the discovery of next-generation therapeutics. This technical guide serves as a comprehensive resource for researchers, providing the foundational knowledge and practical insights necessary to harness the full potential of this remarkable heterocyclic system in the ongoing quest for innovative medicines.
References
-
Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists. (2014, September 9). Columbia Academic Commons. Retrieved January 12, 2026, from [Link]
-
Small-molecule modulators of the Sonic Hedgehog signaling pathway. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Furo[3,2-b]pyridine, 2-phenyl-. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
-
Synthesis of benzofuro[3,2-b]pyridines via palladium-catalyzed dual C-H activation of 3-phenoxypyridine 1-oxides. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis of Benzofuro[3,2-b]pyridines via Palladium-Catalyzed Dual C–H Activation of 3-Phenoxypyridine 1-Oxides. (n.d.). Figshare. Retrieved January 12, 2026, from [Link]
-
Synthesis of Benzofuro[3,2-b]pyridines via Palladium-Catalyzed Dual C–H Activation of 3-Phenoxypyridine 1-Oxides. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Unlocking a self-catalytic cycle in a copper-catalyzed aerobic oxidative coupling/cyclization reaction. (2022, March 18). PubMed Central. Retrieved January 12, 2026, from [Link]
Sources
- 1. Small-molecule Articles | Smolecule [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of benzofuro[3,2-b]pyridines via palladium-catalyzed dual C-H activation of 3-phenoxypyridine 1-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Small-molecule modulators of the Sonic Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methylfuro[3,2-b]pyridine: An In-Depth Technical Guide to Putative Mechanisms of Action
Executive Summary
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic system that has garnered substantial interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2][3] While direct, in-depth mechanistic studies on 3-Methylfuro[3,2-b]pyridine are limited in publicly accessible literature, the structural motif strongly suggests potential interactions with well-validated biological target classes. This guide synthesizes available data on the broader furo[3,2-b]pyridine family to propose and technically substantiate two primary, testable hypotheses for the mechanism of action (MoA) of this compound. We present the scientific rationale for each hypothesis, provide detailed, field-proven experimental protocols for their validation, and offer insights into the interpretation of potential outcomes. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological role of this specific compound and the broader class of furo[3,2-b]pyridine derivatives.
Introduction to this compound
This compound is an aromatic heterocyclic compound featuring a furan ring fused to a pyridine ring system, with a methyl group at the 3-position. The rigid, planar structure and the specific arrangement of heteroatoms (nitrogen and oxygen) create a unique electronic and steric profile, making it an attractive candidate for binding to biological macromolecules.[2] The furo[3,2-b]pyridine core is known to serve as a scaffold for compounds with a range of activities, including potent and selective kinase inhibition and modulation of critical cellular signaling pathways.[4][5] This precedent forms the logical basis for our mechanistic exploration.
Chemical Structure:
Caption: Chemical structure of this compound.
Hypothesis 1: Inhibition of Protein Kinases
Scientific Rationale: The most extensively documented activity of the furo[3,2-b]pyridine scaffold is the inhibition of protein kinases.[1][2][6] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Derivatives of furo[3,2-b]pyridine have been specifically identified as potent and highly selective inhibitors of Cdc-like kinases (CLKs), which are crucial for regulating pre-mRNA splicing.[4][5][7] The planar, heteroaromatic nature of the furo[3,2-b]pyridine core is adept at forming hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of many kinases. The methyl group at the 3-position can provide an additional hydrophobic interaction, potentially enhancing binding affinity and/or selectivity for a specific subset of kinases.
Proposed Experimental Validation Workflow
To systematically test this hypothesis, a tiered approach is recommended, starting with broad screening and progressing to specific target validation and cellular activity confirmation.
Caption: Experimental workflow for validating kinase inhibition hypothesis.
Detailed Experimental Protocols
Protocol 1: Broad Kinase Panel Screen (Tier 1)
-
Objective: To identify which kinase or kinase families are inhibited by this compound.
-
Methodology:
-
Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).
-
Submit the compound for screening against a panel of >400 human kinases at a fixed concentration (typically 1 µM or 10 µM).
-
The assay format is typically a binding assay (e.g., KINOMEscan™) or a functional enzymatic assay that measures ATP consumption or substrate phosphorylation.
-
Request data as "Percent Inhibition" relative to a DMSO vehicle control.
-
-
Data Interpretation: Identify kinases showing significant inhibition (e.g., >50% or >75% inhibition) as primary "hits" for further investigation.
Protocol 2: IC50 Determination (Tier 2)
-
Objective: To determine the potency of inhibition for the "hit" kinases identified in Tier 1.
-
Methodology:
-
Perform an in vitro kinase assay for each hit kinase. A common method is an ADP-Glo™ (Promega) or HTRF® KinEASE® (Cisbio) assay.
-
Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilution series, starting from 100 µM).
-
Incubate the kinase, its specific substrate, and ATP with each concentration of the compound.
-
Measure the kinase activity (e.g., luminescence or FRET signal).
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
-
Data Presentation:
| Kinase Target | This compound IC50 (nM) | Control Inhibitor IC50 (nM) |
| Hit Kinase 1 | [Experimental Value] | [Value from Literature] |
| Hit Kinase 2 | [Experimental Value] | [Value from Literature] |
| Hit Kinase 3 | [Experimental Value] | [Value from Literature] |
Protocol 3: Cellular Target Engagement (Tier 3)
-
Objective: To confirm that the compound engages and inhibits the target kinase within a living cell.
-
Methodology:
-
Utilize a cellular thermal shift assay (CETSA) or a NanoBRET™ Target Engagement Assay (Promega).
-
For CETSA: Treat intact cells with various concentrations of the compound. Heat the cell lysates to a range of temperatures. The binding of the compound should stabilize the target kinase, leading to less denaturation at higher temperatures. Analyze protein levels via Western Blot or mass spectrometry.
-
For NanoBRET™: Use a cell line engineered to express the target kinase as a fusion with NanoLuc® luciferase. Add a fluorescent energy transfer probe that binds to the kinase's active site. Compound binding will displace the probe, disrupting BRET.
-
-
Data Interpretation: A dose-dependent increase in protein thermal stability (CETSA) or a dose-dependent decrease in the BRET signal confirms target engagement in a cellular context.
Protocol 4: Downstream Pathway Analysis (Tier 4)
-
Objective: To measure the functional consequence of target inhibition by assessing the phosphorylation status of a known downstream substrate.
-
Methodology:
-
Select a cell line where the target kinase is known to be active.
-
Treat the cells with a dose range of this compound for a specified time (e.g., 2 hours).
-
Lyse the cells and perform a Western Blot analysis.
-
Use a phospho-specific antibody to detect the phosphorylated form of a known downstream substrate of the target kinase. Use an antibody against the total protein as a loading control.
-
-
Data Interpretation: A dose-dependent decrease in the phosphorylation of the substrate protein provides strong evidence of on-target functional activity.[6]
Hypothesis 2: Modulation of Hedgehog Signaling Pathway
Scientific Rationale: Intriguingly, research on substituted furo[3,2-b]pyridines has revealed that certain derivatives, while inactive as kinase inhibitors, act as potent modulators of the Hedgehog (Hh) signaling pathway.[4][5] The Hh pathway is a crucial regulator of embryonic development, and its aberrant activation is implicated in several forms of cancer, including basal cell carcinoma and medulloblastoma.[4] The mechanism often involves binding to the transmembrane protein Smoothened (SMO). The rigid, drug-like structure of this compound makes it a plausible candidate for interaction with SMO or other components of the Hh pathway.
Proposed Experimental Validation Workflow
Validating this hypothesis requires assessing the compound's effect on the transcriptional output of the Hh pathway and identifying its point of intervention.
Caption: Experimental workflow for validating Hedgehog pathway modulation.
Detailed Experimental Protocols
Protocol 1: Hedgehog-Responsive Reporter Assay (Tier 1)
-
Objective: To determine if the compound can inhibit Hh pathway activation.
-
Methodology:
-
Use a cell line (e.g., NIH/3T3 or Shh-LIGHT2) stably transfected with a Gli-responsive luciferase reporter construct.
-
Stimulate the pathway using a Smoothened agonist (e.g., SAG) or recombinant Sonic Hedgehog (Shh) ligand.
-
Co-treat the cells with a dose range of this compound. Include a known Hh pathway inhibitor (e.g., Vismodegib) as a positive control.
-
After 24-48 hours, lyse the cells and measure luciferase activity.
-
-
Data Interpretation: A dose-dependent decrease in luciferase signal in stimulated cells indicates inhibition of the Hh pathway.
Protocol 2: Endogenous Gene Expression Analysis (Tier 2)
-
Objective: To confirm pathway inhibition by measuring the expression of endogenous Hh target genes.
-
Methodology:
-
Use a Hh-responsive cell line (e.g., Daoy medulloblastoma cells).
-
Treat cells with the compound at concentrations determined from the reporter assay.
-
After 24 hours, isolate total RNA.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of Hh target genes, such as GLI1 and PTCH1. Normalize expression to a housekeeping gene (e.g., GAPDH).
-
-
Data Presentation:
| Treatment Group | Relative GLI1 mRNA Expression | Relative PTCH1 mRNA Expression |
| Vehicle (DMSO) | 1.0 | 1.0 |
| Compound (X µM) | [Experimental Value] | [Experimental Value] |
| Compound (Y µM) | [Experimental Value] | [Experimental Value] |
| Vismodegib | [Experimental Value] | [Experimental Value] |
Protocol 3: Pathway Epistasis Study (Tier 3)
-
Objective: To determine if the compound acts at or upstream of Smoothened (SMO) or downstream of it.
-
Methodology:
-
Use the Gli-responsive luciferase reporter cell line.
-
Compare the ability of the compound to inhibit pathway activation induced by different stimuli:
-
Condition A: Shh ligand (acts upstream of SMO).
-
Condition B: A SMO agonist like SAG (acts directly on SMO).
-
Condition C: Transfection with a constitutively active form of SMO (SMO-M2 mutant).
-
Condition D: Transfection with a constitutively active form of Gli2 (downstream of SMO).
-
-
-
Data Interpretation:
-
If the compound inhibits activation by Shh and SAG but not by active SMO or active Gli2, it likely targets SMO.
-
If it inhibits activation by all stimuli except active Gli2, it acts downstream of SMO but upstream of Gli transcription factors.
-
If it only inhibits Shh, it acts upstream of SMO.
-
Summary and Future Directions
This guide outlines two evidence-based, mutually non-exclusive hypotheses for the mechanism of action of this compound. The furo[3,2-b]pyridine scaffold's established success in targeting protein kinases makes this the most probable MoA.[1][2][6] However, the potential for modulating the Hedgehog signaling pathway presents an equally compelling, albeit less common, alternative that should be investigated.[4][5]
The proposed experimental workflows provide a rigorous and logical framework for testing these hypotheses. Positive results from these studies would not only elucidate the specific MoA of this compound but would also contribute valuable structure-activity relationship (SAR) data for the broader furo[3,2-b]pyridine class. Future work could involve co-crystallization studies to visualize the compound-target interaction, comprehensive selectivity profiling, and in vivo studies in relevant disease models to translate these mechanistic findings into a therapeutic context.
References
-
Furo(3,2-b)pyridine | C7H5NO | CID 12210217 . PubChem, National Center for Biotechnology Information. URL: [Link]
-
Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway . Angewandte Chemie International Edition, PubMed. URL: [Link]
-
Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway . ResearchGate. URL: [Link]
-
Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents . PubMed. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Solubility and Stability of 3-Methylfuro[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Significance of 3-Methylfuro[3,2-b]pyridine in Drug Discovery
The furo[3,2-b]pyridine scaffold is an emerging privileged structure in medicinal chemistry, demonstrating significant potential in the development of highly selective kinase inhibitors and modulators of critical signaling pathways, such as the Hedgehog pathway. The introduction of a methyl group at the 3-position, yielding this compound, can significantly influence the molecule's physicochemical properties, including its solubility and stability. These two parameters are fundamental to a compound's druggability, impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation development.
This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the solubility and stability of this compound. As a Senior Application Scientist, the following sections are designed to not only present established protocols but also to instill a deeper understanding of the underlying scientific rationale, enabling researchers to design robust and insightful experiments.
Part 1: Physicochemical Properties and Solubility Profile
A thorough understanding of the physicochemical properties of this compound is the bedrock upon which all further development rests. While specific experimental data for this exact molecule is not extensively published, we can infer its likely characteristics based on its structural components: the furo[3,2-b]pyridine core and the appended methyl group.
Predicted Physicochemical Properties:
To initiate our understanding, we can refer to computed properties for the parent furo[3,2-b]pyridine and related methylated analogs available in public databases such as PubChem.
| Property | Furo[3,2-b]pyridine[1] | 5-Methylfuro[3,2-b]pyridine[2] | 2-Methylfuro[3,2-c]pyridine[3] | 3-(4-Methylphenyl)furo[3,2-b]pyridine[4] |
| Molecular Formula | C₇H₅NO | C₈H₇NO[2] | C₈H₇NO[3] | C₁₄H₁₁NO[4] |
| Molecular Weight | 119.12 g/mol | 133.15 g/mol [2] | 133.15 g/mol [3] | 209.24 g/mol [4] |
| XLogP3 (Lipophilicity) | 1.3 | 1.7[2] | 1.7[3] | 3.3[4] |
| Hydrogen Bond Acceptor Count | 2 | 2 | 2 | 2 |
| Hydrogen Bond Donor Count | 0 | 0 | 0 | 0 |
Data sourced from PubChem. It is crucial to note that these are computationally predicted values and should be experimentally verified.
The methyl group in this compound is expected to increase its lipophilicity (LogP) compared to the parent furo[3,2-b]pyridine. This generally leads to lower aqueous solubility and higher solubility in organic solvents. The absence of hydrogen bond donors suggests that its solubility will be less influenced by pH changes compared to molecules with acidic or basic functional groups.
Experimental Determination of Solubility
A multi-faceted approach is essential for accurately determining the solubility profile of this compound.
Aqueous Solubility:
The aqueous solubility is a critical parameter for oral bioavailability. The "shake-flask" method remains the gold standard for its determination.
Protocol: Shake-Flask Method for Aqueous Solubility
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed, clear glass vial.
-
Equilibration: Agitate the vials at a constant temperature (typically 25 °C and 37 °C to simulate room and physiological temperatures) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a mechanical shaker or rotator is recommended.
-
Phase Separation: Allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Centrifugation at a controlled temperature can be employed to expedite this process.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. It is critical to avoid aspirating any solid particles. Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The aqueous solubility is calculated by multiplying the measured concentration by the dilution factor.
Solubility in Organic and Pharmaceutical Solvents:
Understanding the solubility in various organic solvents is crucial for purification, formulation, and analytical method development.
Protocol: Solubility Determination in Organic Solvents
The shake-flask method described above can be adapted for organic solvents. A range of solvents relevant to pharmaceutical development should be tested.
| Solvent Class | Examples | Rationale for Selection |
| Polar Protic | Methanol, Ethanol, Isopropanol | Common solvents for purification and formulation. |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Used in synthesis, purification, and as vehicles for in vitro assays. |
| Non-Polar | Dichloromethane, Toluene, Hexane | Important for understanding partitioning behavior and for certain synthetic steps. |
| Pharmaceutical Co-solvents | Propylene Glycol, Polyethylene Glycol (PEG 400), Glycerin | Frequently used in liquid formulations to enhance the solubility of poorly soluble compounds. |
Part 2: Stability Studies and Degradation Pathway Elucidation
Stability testing is a non-negotiable aspect of drug development, providing critical information on how the quality of a drug substance varies with time under the influence of environmental factors.[5][6] Forced degradation studies are the cornerstone of this process, deliberately exposing the compound to harsh conditions to accelerate degradation and identify potential degradation products.[5][7]
Forced Degradation (Stress Testing) Studies
The International Council for Harmonisation (ICH) guidelines provide a framework for conducting forced degradation studies.[5] The goal is to achieve a modest level of degradation, typically 5-20%, to ensure that the degradation products can be reliably detected and quantified.[7]
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of this compound.
Detailed Protocols for Stress Conditions:
-
Acidic and Basic Hydrolysis:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots, neutralize them, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%).
-
Incubate at room temperature and monitor the degradation over time.
-
-
Thermal Degradation:
-
Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.
-
Analyze samples at various time intervals.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light to allow for the assessment of non-photolytic degradation.
-
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, most commonly a reverse-phase HPLC method.[8] This method must be able to separate the parent compound from all its degradation products, ensuring accurate quantification of the active pharmaceutical ingredient (API) over time.
Protocol: HPLC Method Development
-
Column Selection: A C18 column is a common starting point for molecules of this polarity.
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection at a wavelength where this compound and its potential degradants have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Optimization: The gradient profile, flow rate, and column temperature should be optimized to achieve adequate resolution between the parent peak and all degradant peaks.
Logical Framework for Stability Assessment
Caption: Logical framework for assessing the stability of this compound.
Conclusion: A Pathway to Informed Drug Development
While specific experimental data for this compound remains to be extensively published, this guide provides a robust framework for its systematic investigation. By combining predictive approaches with established experimental protocols for solubility and stability assessment, researchers can generate the critical data necessary to advance this promising scaffold through the drug discovery and development pipeline. The principles and methodologies outlined herein are designed to ensure scientific integrity and provide a clear path toward understanding the developability of this compound and its derivatives.
References
-
ICH, Q1A (R2), Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). [Link]
-
Alsante, K. M., et al. (2007). Forced Degradation: A Practical Approach. In Pharmaceutical Stress Testing: Predicting Drug Degradation (pp. 1-66). Informa Healthcare. [Link]
-
PubChem. (n.d.). Furo[3,2-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methylfuro[3,2-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylfuro[3,2-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Methylphenyl)furo[3,2-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Singh, R., & Singh, S. (2016). Forced Degradation Studies. SciSpace. [Link]
-
Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]
Sources
- 1. Furo(3,2-b)pyridine | C7H5NO | CID 12210217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methylfuro[3,2-b]pyridine | C8H7NO | CID 12210219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylfuro[3,2-c]pyridine | C8H7NO | CID 13803064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(4-Methylphenyl)furo[3,2-b]pyridine | C14H11NO | CID 177778691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. biomedres.us [biomedres.us]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Methodological & Application
Application Note: A Robust Palladium-Catalyzed Strategy for the Synthesis of 3-Methylfuro[3,2-b]pyridine
Abstract
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, notably in the domains of kinase inhibition and signal pathway modulation.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of 3-Methylfuro[3,2-b]pyridine, a key building block for drug discovery programs. We detail a highly efficient one-pot procedure commencing from commercially available 2-chloro-3-hydroxypyridine, which leverages a sequential Sonogashira cross-coupling reaction followed by an intramolecular heteroannulation. The causality behind the choice of catalysts, ligands, and reaction conditions is thoroughly explained to ensure reproducibility and facilitate optimization. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a reliable and scalable route to this valuable compound.
Introduction: The Significance of the Furo[3,2-b]pyridine Core
The fusion of furan and pyridine rings creates a rigid, planar scaffold with unique electronic properties that are highly attractive for molecular recognition at biological targets. Pyridine-containing heterocycles are ubiquitous in FDA-approved drugs, prized for their ability to engage in hydrogen bonding and enhance pharmacokinetic properties.[3][4] Furo[3,2-b]pyridine derivatives, in particular, have demonstrated significant potential as potent and selective inhibitors of cdc-like kinases (CLKs) and as modulators of the Hedgehog signaling pathway, both of which are critical targets in oncology.[2]
The 3-methyl substituent serves as a crucial synthetic handle and a key structural element for optimizing ligand-protein interactions. Traditional multi-step syntheses can be resource-intensive and often suffer from low overall yields. The palladium-catalyzed methodology presented herein offers a convergent and efficient alternative, combining C-C bond formation and heterocycle construction in a single, streamlined operation.
Synthetic Strategy and Mechanistic Rationale
The selected strategy involves a palladium- and copper-cocatalyzed Sonogashira cross-coupling of 2-chloro-3-hydroxypyridine with a suitable propyne equivalent, followed by a 5-endo-dig intramolecular cyclization to construct the furan ring. This approach is favored for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[5][6]
The Catalytic Cycles
The overall transformation proceeds via two interconnected catalytic cycles:
-
Palladium Cycle (Sonogashira Coupling): The Pd(0) active catalyst undergoes oxidative addition into the C-Cl bond of the pyridine ring.
-
Copper Cycle (Alkyne Activation): Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This step is crucial as it acidifies the terminal alkyne proton, facilitating its activation.
-
Transmetalation & Reductive Elimination: The copper acetylide transfers the alkynyl group to the palladium center (transmetalation). Subsequent reductive elimination from the Pd(II) complex forms the C(sp²)-C(sp) bond and regenerates the active Pd(0) catalyst.
-
Intramolecular Cyclization: The resulting 2-alkynyl-3-hydroxypyridine intermediate, under the influence of the base and heat, undergoes a nucleophilic attack by the hydroxyl group onto the proximal alkyne carbon, leading to the formation of the furan ring in a highly favored 5-endo-dig cyclization.[7]
The mechanism is visualized in the diagram below.
Caption: Catalytic cycles for the Sonogashira coupling and subsequent intramolecular cyclization.
Detailed Experimental Protocol
This protocol is optimized for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 2-Chloro-3-hydroxypyridine | ≥98% | Commercial | Store in a desiccator. |
| Propargyl alcohol | ≥99% | Commercial | Used as a safe and easy-to-handle source of propyne. |
| Pd(PPh₃)₂Cl₂ | 98% | Commercial | Air-stable, but should be stored under inert gas. |
| Copper(I) Iodide (CuI) | ≥99.5% | Commercial | Should be off-white; if discolored, purify before use. |
| Triphenylphosphine (PPh₃) | ≥99% | Commercial | |
| Triethylamine (Et₃N) | ≥99.5% | Commercial | Distill from CaH₂ before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial | Use from a sealed bottle. |
| Ethyl Acetate | ACS Grade | Commercial | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercial | For chromatography. |
| Saturated NaCl solution | Lab Prepared | - | Brine for washing. |
| Anhydrous MgSO₄ | Lab Grade | Commercial | For drying. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
Equipment Setup
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon gas inlet and bubbler
-
Temperature controller
-
Glass funnels, separatory funnel, and standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the three-neck flask with the condenser, a gas inlet, and a rubber septum. Flame-dry the entire apparatus under a stream of inert gas (N₂ or Ar) and allow it to cool to room temperature.
-
Reagent Addition: To the flask, add 2-chloro-3-hydroxypyridine (1.30 g, 10.0 mmol), Pd(PPh₃)₂Cl₂ (351 mg, 0.5 mol%), CuI (95 mg, 0.5 mol%), and PPh₃ (262 mg, 1.0 mol%).
-
Solvent and Base: Evacuate and backfill the flask with inert gas three times. Via syringe, add anhydrous DMF (50 mL) and distilled Et₃N (20 mL).
-
Substrate Addition: Add propargyl alcohol (0.64 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe. A slight exotherm may be observed.
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring. The solution will typically turn dark brown or black.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours (Eluent: 30% Ethyl Acetate in Hexanes). The starting material should be consumed within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 200 mL of water and stir for 15 minutes.
-
Transfer the aqueous mixture to a 500 mL separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with saturated brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude dark oil is purified by flash column chromatography on silica gel.
-
Equilibrate the column with 5% ethyl acetate in hexanes.
-
Load the crude product onto the column (dry loading is recommended for best separation).
-
Elute with a gradient of 5% to 25% ethyl acetate in hexanes.
-
Collect the fractions containing the desired product (visualized by UV light on TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to pale yellow solid. (Expected yield: 75-85%).
-
Process Optimization and Troubleshooting
The choice of reaction parameters is critical for achieving high yield and purity. Below is a summary of key variables and their impact, based on established principles of palladium catalysis.[8][9]
| Parameter | Variation | Rationale & Expected Outcome | Troubleshooting Tip |
| Catalyst | Pd(PPh₃)₄ vs. Pd(PPh₃)₂Cl₂ | Pd(PPh₃)₂Cl₂ is often more stable and easier to handle. Both are effective, but Pd(PPh₃)₄ may require more stringent inert conditions. | If the reaction is sluggish, add an additional portion (0.25 mol%) of the catalyst. |
| Base | Et₃N vs. K₂CO₃ or Cs₂CO₃ | Organic amines like Et₃N act as both a base and a solvent, and scavenge HX byproducts. Inorganic bases can be effective but may lead to a heterogeneous mixture requiring more vigorous stirring. | If significant alkyne homocoupling (Glaser coupling) is observed, ensure the base is anhydrous and the inert atmosphere is strict. |
| Solvent | DMF vs. THF or Dioxane | DMF is a polar aprotic solvent that effectively dissolves all components and is suitable for the required temperature. THF is a good alternative but may require higher temperatures. | If decomposition is observed at 80°C, lower the temperature to 60-70°C and extend the reaction time. |
| Ligand | PPh₃ | Triphenylphosphine is a standard, robust ligand that stabilizes the Pd(0) species. Using excess ligand can prevent catalyst decomposition (e.g., formation of palladium black). | If palladium black precipitates, the catalyst has likely decomposed. Add more ligand at the start of the reaction. |
Experimental Workflow Visualization
The following diagram outlines the complete workflow from setup to final product isolation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. divyarasayan.org [divyarasayan.org]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
Application of Furo[3,2-b]pyridine Derivatives in Hedgehog Signaling Pathway Studies
Introduction: Targeting a Key Developmental Pathway in Oncology
The Hedgehog (Hh) signaling pathway is a critical regulator of cellular differentiation and proliferation during embryonic development.[1][2] In adult tissues, the pathway is largely quiescent but can be aberrantly reactivated in various malignancies, including basal cell carcinoma, medulloblastoma, and cancers of the pancreas and lung, where it drives tumor growth and survival.[1][3] This oncogenic reliance has made the Hh pathway an attractive target for therapeutic intervention.[1][2]
The core of the canonical Hh pathway involves the transmembrane receptor Patched (PTCH1), which, in the absence of a Hedgehog ligand (like Sonic Hedgehog, Shh), represses the G protein-coupled receptor, Smoothened (SMO).[3] Ligand binding to PTCH1 alleviates this repression, activating SMO and initiating a downstream cascade that culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3).[3] Activated GLI proteins translocate to the nucleus and induce the expression of target genes responsible for cell proliferation and survival.
Small molecule inhibitors targeting SMO have shown clinical success, with agents like vismodegib and sonidegib approved for the treatment of basal cell carcinoma.[3] However, the emergence of resistance, often through mutations in SMO, necessitates the discovery of novel chemical scaffolds that can effectively modulate this pathway.[1]
Recently, the furo[3,2-b]pyridine core has been identified as a privileged scaffold for the development of potent modulators of the Hedgehog signaling pathway.[4][5][6] Specifically, profiling of a kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines revealed compounds with sub-micromolar activity in modulating the Hh pathway.[4][5][6] This application note provides a detailed guide for researchers on the utilization of furo[3,2-b]pyridine derivatives, such as 3-Methylfuro[3,2-b]pyridine, for studying and inhibiting the Hedgehog signaling pathway in a research setting.
Mechanism of Action: Inhibition of the Hedgehog Pathway
While the precise binding site for many furo[3,2-b]pyridine derivatives on SMO is still under investigation, their functional effect is the inhibition of the signaling cascade, likely through direct interaction with SMO, similar to other known SMO antagonists. By binding to SMO, these compounds prevent the conformational changes required for its activation, thereby keeping the downstream GLI transcription factors in an inactive state. This leads to a downstream suppression of Hh target gene expression and a subsequent reduction in cancer cell proliferation and survival.
Figure 1: Mechanism of Hedgehog pathway inhibition by Furo[3,2-b]pyridine derivatives.
Experimental Protocols for Pathway Analysis
To evaluate the efficacy and mechanism of a novel furo[3,2-b]pyridine compound, a series of well-established cellular and molecular assays should be performed. The following protocols provide a comprehensive workflow for characterizing Hh pathway inhibition.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This initial assay determines the effect of the compound on the proliferation and viability of cancer cells known to have active Hh signaling.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate Hh-dependent cancer cells (e.g., Daoy medulloblastoma, PANC-1 pancreatic cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a 2X serial dilution of the furo[3,2-b]pyridine compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).
| Parameter | Description |
| Cell Lines | Daoy (medulloblastoma), PANC-1 (pancreatic), SUIT-2 (pancreatic) |
| Compound Conc. | 0.01 µM to 100 µM (logarithmic series) |
| Incubation Time | 72 hours |
| Readout | Absorbance at 570 nm |
| Control | Vismodegib (positive control), DMSO (vehicle) |
Hedgehog Pathway Reporter Assay (Gli-Luciferase Assay)
This is a direct functional assay to confirm that the compound's cytotoxic effects are due to the inhibition of the Hh signaling pathway.
Principle: This assay uses a cell line (e.g., Shh-LIGHT2, a derivative of NIH/3T3 cells) that is stably transfected with a firefly luciferase reporter gene under the control of multiple GLI binding sites.[9][10] Activation of the Hh pathway leads to GLI activation and subsequent luciferase expression, which can be quantified by measuring luminescence.[9]
Protocol:
-
Cell Seeding: Seed Shh-LIGHT2 cells in a white, clear-bottom 96-well plate at 25,000 cells/well in 100 µL of low-serum medium.[10] Incubate until confluent (typically 16-24 hours).[10]
-
Inhibitor Pre-incubation: Add 50 µL of medium containing the furo[3,2-b]pyridine compound at 3X the final desired concentration. Incubate for 1-2 hours.
-
Pathway Activation: Stimulate the pathway by adding 50 µL of medium containing a SMO agonist, such as SAG (Smoothened Agonist) at a final concentration of 100-200 nM, or Shh-conditioned medium.[9]
-
Incubation: Incubate the plate for 24-48 hours at 37°C.[9]
-
Lysis and Luminescence Reading: Add 100 µL of a dual-luciferase reagent (e.g., Promega Dual-Glo®) to each well. Measure firefly and Renilla (for normalization) luminescence according to the manufacturer's protocol using a luminometer.
-
Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percent inhibition relative to the SAG-only treated cells and determine the IC₅₀ value.
Figure 2: Workflow for the Gli-Responsive Luciferase Reporter Assay.
Gene Expression Analysis (RT-qPCR)
This assay confirms pathway inhibition by measuring the mRNA levels of downstream Hh target genes.
Principle: Real-time quantitative PCR (RT-qPCR) is used to measure the abundance of specific mRNA transcripts. Inhibition of the Hh pathway should lead to a decrease in the transcription of its target genes, such as GLI1 and PTCH1.
Protocol:
-
Cell Treatment: Plate Hh-dependent cancer cells in 6-well plates. Treat with the furo[3,2-b]pyridine compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle-treated controls.
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for human GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Acquisition: Run the qPCR on a real-time PCR system.
-
Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
| Gene Target | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Human GLI1 | AGCCTTCAGCAATGCCAGTGAC | GTCAGGACCATGCACTGTCTTG |
| Human PTCH1 | CCTCAGACCCTGATACTCACCACA | CAGAATTCTGCATCATCCCTCCTC |
| Human GAPDH | AGGTGAAGGTCGGAGTCA | GAACATGTAAACCATGTAGTTGAGG |
Note: Primer sequences should always be validated for specificity and efficiency before use.
Protein Level Analysis (Western Blot)
This assay provides evidence of pathway inhibition at the protein level, confirming the downstream effects of SMO inhibition.
Principle: Western blotting is used to detect and quantify specific proteins in a sample. Inhibition of the Hh pathway should decrease the protein levels of GLI1. It can also be used to assess levels of other key pathway components like SUFU and SMO.
Protocol:
-
Protein Extraction: Treat cells in 6-well plates as described for RT-qPCR. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-GLI1, anti-SUFU, anti-SMO).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).[11]
| Primary Antibody | Expected Size | Supplier Example |
| Rabbit anti-GLI1 | ~160 kDa | Cell Signaling Technology |
| Rabbit anti-SUFU | ~54 kDa | Cell Signaling Technology |
| Rabbit anti-SMO | ~86 kDa | Abcam |
| Mouse anti-β-actin | ~42 kDa | Sigma-Aldrich |
Expected Results and Interpretation
A furo[3,2-b]pyridine derivative that effectively inhibits the Hedgehog pathway via SMO antagonism would be expected to produce the following results:
-
MTT Assay: A dose-dependent decrease in the viability of Hh-driven cancer cells, yielding a potent IC₅₀ value.
-
Gli-Luciferase Assay: A dose-dependent reduction in SAG-induced luciferase activity, confirming on-pathway activity. The IC₅₀ from this assay should ideally correlate with the cell viability IC₅₀.
-
RT-qPCR: A significant reduction in the relative mRNA expression of GLI1 and PTCH1 in treated cells compared to vehicle controls.
-
Western Blot: A corresponding decrease in the protein levels of GLI1. Levels of SUFU may increase as the complex is stabilized in the absence of SMO activity.
Conclusion
The furo[3,2-b]pyridine scaffold represents a promising starting point for the development of novel Hedgehog pathway inhibitors. The protocols outlined in this application note provide a robust framework for researchers to characterize the activity of new derivatives, from initial cytotoxicity screening to detailed mechanistic validation at the gene and protein levels. By systematically applying these methods, scientists can effectively evaluate the potential of these compounds as tools for basic research and as leads for the development of next-generation cancer therapeutics.
References
-
Angewandte Chemie (International ed. in English). (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. [Link]
-
ResearchGate. (2018). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. [Link]
-
ResearchGate. (2018). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. [Link]
-
PubMed. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. [Link]
-
BioKB. (2014). Five-membered heteroaromatic ring fused-pyrimidine derivatives: Design, synthesis, and hedgehog signaling pathway inhibition study. [Link]
-
NIH National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Checkpoint Lab. (1994). MTT Cell Assay Protocol. [Link]
-
NIH National Center for Biotechnology Information. (2021). A Smo/Gli Multitarget Hedgehog Pathway Inhibitor Impairs Tumor Growth. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). GLI3 repressor determines Hedgehog pathway activation and is required for response to SMO antagonist glasdegib in AML. [Link]
-
Nature. (n.d.). Inhibition of hedgehog pathway reveals the regulatory role of SMO in gastric cancer cells. [Link]
-
BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). [Link]
-
ResearchGate. (n.d.). 4SC-202 inhibits HH/GLI signaling in SMOi-resistant cancer cells. [Link]
-
CSH Protocols. (n.d.). Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. [Link]
-
ResearchGate. (n.d.). SMO and GLI1 expression after chemical treatment. GLI1 and SMO Western.... [Link]
-
ResearchGate. (n.d.). Control of Gli1 protein levels by Sufu. (A) Western blot analysis of.... [Link]
-
Frontiers. (2020). Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Design of Hedgehog pathway inhibitors for cancer treatment. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). SUFU promotes GLI activity in a Hedgehog-independent manner in pancreatic cancer. [Link]
-
PubMed. (n.d.). Small-molecule inhibitors of the hedgehog signaling pathway as cancer therapeutics. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Targeting the Hedgehog signaling pathway in cancer: beyond Smoothened. [Link]
-
Hadden Research Lab. (n.d.). Inhibitors of the Hedgehog Signaling Pathway. [Link]
-
National Genomics Data Center. (n.d.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. [Link]
-
AACR Journals. (n.d.). Hedgehog Pathway Inhibition in Chondrosarcoma Using the Smoothened Inhibitor IPI-926 Directly Inhibits Sarcoma Cell Growth. [Link]
-
MDPI. (n.d.). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation.... [Link]
-
ResearchGate. (2018). (PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Discovery of Small-Molecule Modulators of the Sonic Hedgehog Pathway. [Link]
-
PubChem. (n.d.). Furo(3,2-b)pyridine | C7H5NO | CID 12210217. [Link]
-
PubMed. (2021). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway. [Link]
Sources
- 1. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 3. Targeting the Hedgehog signaling pathway in cancer: beyond Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. A Smo/Gli Multitarget Hedgehog Pathway Inhibitor Impairs Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Assessing the Cytotoxicity of 3-Methylfuro[3,2-b]pyridine
Introduction: Unveiling the Cytotoxic Potential of 3-Methylfuro[3,2-b]pyridine
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of compounds with diverse biological activities, including kinase inhibition and modulation of critical signaling pathways like the Hedgehog pathway.[1][2] The introduction of a methyl group at the 3-position, yielding this compound, presents a novel chemical entity with unexplored cytotoxic potential. Preliminary studies on similar heterocyclic compounds have demonstrated significant anti-cancer properties, underscoring the importance of rigorously evaluating the cytotoxic profile of this new derivative.[3][4][5][6][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust experimental setup for assessing the cytotoxicity of this compound. We will delve into the rationale behind selecting specific assays, provide detailed, field-proven protocols, and explain how to interpret the resulting data to build a comprehensive understanding of the compound's cellular effects. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are self-validating and yield reproducible, high-quality data.
Pillar I: Strategic Assay Selection for a Multi-faceted Cytotoxicity Profile
A single cytotoxicity assay provides only a snapshot of a compound's effect on cells. To build a comprehensive understanding of this compound's activity, a multi-assay approach is essential. This strategy allows for the interrogation of different cellular processes, providing a more complete picture of the mechanism of cell death. We recommend a tiered approach, starting with assays that measure overall cell viability and progressing to more specific assays that elucidate the mode of cell death.
Foundational Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing.[8] It is a colorimetric assay that measures the metabolic activity of cells, which in most cases, correlates with cell viability.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][9][10] The intensity of the purple color is directly proportional to the number of metabolically active cells.[10]
Causality behind the choice: The MTT assay is an excellent first-pass screen due to its high-throughput nature, cost-effectiveness, and sensitivity. It provides a quantitative measure of the dose-dependent effect of this compound on cell proliferation and viability.[11][12]
Assessing Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[13][14] This assay is a reliable indicator of necrosis or late-stage apoptosis. The amount of LDH released into the culture medium is proportional to the number of lysed cells.[13]
Causality behind the choice: The LDH assay complements the MTT assay by specifically measuring membrane integrity.[15] A significant increase in LDH release in response to this compound would suggest a necrotic or late apoptotic cell death mechanism.
Delving into Apoptosis: Caspase-3/7 Activation and Annexin V/PI Staining
Apoptosis, or programmed cell death, is a critical mechanism for many anti-cancer agents. The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[16][17][18]
-
Caspase-Glo® 3/7 Assay: This luminescent assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7.[19] The resulting aminoluciferin is a substrate for luciferase, generating a light signal that is proportional to caspase activity.[19]
-
Annexin V & Propidium Iodide (PI) Staining with Flow Cytometry: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[20][22] Propidium iodide is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[20][21]
Causality behind the choice: These assays provide definitive evidence of apoptosis induction by this compound. The Caspase-Glo® assay offers a high-throughput method to quantify a key biochemical event in the apoptotic cascade, while Annexin V/PI staining provides a more detailed, single-cell level analysis of the different stages of cell death.[22][23]
Pillar II: Experimental Design & Self-Validating Protocols
A well-designed experiment with appropriate controls is crucial for generating trustworthy and interpretable data.
Cell Line Selection: Context is Key
The choice of cell line is a critical step and should be guided by the research question.[24][25] For an initial broad-spectrum cytotoxicity screen of this compound, a panel of human cancer cell lines from different tissue origins is recommended.[26][27]
| Cell Line | Cancer Type | Rationale for Inclusion |
| MCF-7 | Breast Adenocarcinoma | Represents a well-characterized, estrogen receptor-positive breast cancer model.[28] |
| MDA-MB-231 | Breast Adenocarcinoma | A triple-negative breast cancer cell line, often more aggressive and with fewer treatment options.[28] |
| HepG2 | Hepatocellular Carcinoma | A commonly used liver cancer cell line, relevant for assessing potential hepatotoxicity.[3][5] |
| HeLa | Cervical Carcinoma | A robust and widely used cancer cell line.[3] |
| A549 | Lung Carcinoma | Represents a common type of lung cancer.[4] |
| MCF-10A | Non-tumorigenic Breast Epithelial | An essential control to assess the selectivity of this compound for cancer cells over non-cancerous cells.[29] |
Experimental Workflow Diagram
Caption: Overview of the experimental workflow for assessing the cytotoxicity of this compound.
Dose-Response and Time-Course Considerations
To determine the half-maximal inhibitory concentration (IC50), a dose-response curve should be generated by treating cells with a serial dilution of this compound. A typical starting range for a novel compound is from low nanomolar to high micromolar concentrations. It is also crucial to perform time-course experiments (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic effect.[30]
Essential Controls for Data Integrity
The inclusion of proper controls is non-negotiable for a self-validating system.[31][32]
| Control Group | Description | Purpose |
| Untreated Cells | Cells cultured in medium only. | Represents 100% cell viability (negative control).[33] |
| Vehicle Control | Cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the highest concentration used in the experiment. | To ensure that the solvent itself does not have a cytotoxic effect.[13][33] |
| Positive Control | Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine). | To confirm that the assay is working correctly and that the cells are responsive to cytotoxic stimuli.[32][33] |
| Medium Blank | Wells containing culture medium but no cells. | To measure the background absorbance/luminescence of the medium and assay reagents.[31][34] |
Protocols in Detail
Protocol 1: MTT Assay for Cell Viability
Materials:
-
96-well flat-bottom tissue culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8][10]
-
Solubilization solution (e.g., acidified isopropanol or DMSO)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 humidified incubator.[10]
-
Treatment: The next day, treat the cells with serial dilutions of this compound (final volume 100 µL/well). Include untreated, vehicle, and positive controls.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9][34]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[8][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8][9] A reference wavelength of >650 nm can be used to subtract background absorbance.[9]
Protocol 2: LDH Cytotoxicity Assay
Materials:
-
96-well flat-bottom tissue culture plates
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega)[13]
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time periods.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.[35] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[35]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add it to each well containing the supernatant.[13][35]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (typically 20-30 minutes), protected from light.[35][36]
-
Stop Reaction (if applicable): Add the stop solution provided in the kit.[36]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[35]
Protocol 3: Caspase-Glo® 3/7 Assay
Materials:
-
96-well white-walled, clear-bottom tissue culture plates
-
This compound stock solution
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat as described in the MTT assay protocol (steps 1 and 2).
-
Incubation: Incubate for the desired time periods.
-
Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.[37] Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Protocol 4: Annexin V/PI Apoptosis Assay by Flow Cytometry
Materials:
-
6-well or 12-well tissue culture plates
-
This compound stock solution
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and treat with this compound for the desired time.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.[20]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[22] Acquire data for a sufficient number of events (e.g., 10,000 cells).
Pillar III: Data Analysis and Interpretation
Data Presentation: Summarizing Quantitative Data
The results from the dose-response experiments should be used to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell viability or growth.[15] This is typically done using non-linear regression analysis.
| Assay | Parameter Measured | Data Output | Interpretation |
| MTT | Mitochondrial dehydrogenase activity | % Cell Viability vs. Concentration | Decrease indicates reduced metabolic activity/viability. |
| LDH | LDH release | % Cytotoxicity vs. Concentration | Increase indicates loss of membrane integrity. |
| Caspase-Glo 3/7 | Caspase-3 and -7 activity | Relative Luminescence Units (RLU) vs. Concentration | Increase indicates apoptosis induction. |
| Annexin V/PI | Phosphatidylserine exposure and membrane permeability | % of Live, Apoptotic, and Necrotic Cells | Shift in cell populations indicates the mode of cell death. |
Visualizing the Mechanism of Action
Caption: Logical relationship between this compound treatment and potential cell death pathways with their corresponding biomarkers.
By integrating the data from these assays, a comprehensive picture of the cytotoxic effects of this compound can be formed. For example, a compound that shows a potent IC50 in the MTT assay, a significant increase in caspase-3/7 activity, and a shift towards the Annexin V-positive/PI-negative population in flow cytometry can be confidently classified as an inducer of apoptosis. Conversely, a compound that causes a rapid increase in LDH release with minimal caspase activation would be more likely to induce necrosis.
Conclusion
This application note provides a robust and scientifically sound framework for evaluating the cytotoxicity of this compound. By employing a multi-assay approach and adhering to rigorous experimental design with appropriate controls, researchers can generate high-quality, reproducible data. This will enable a thorough understanding of the compound's cytotoxic potential and mechanism of action, which is a critical step in the drug discovery and development process.
References
-
Apoptosis Assays by Flow Cytometry - Agilent. (URL: [Link])
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])
-
MTT Proliferation Assay Protocol - ResearchGate. (URL: [Link])
-
Apoptosis Analysis by Flow Cytometry - Bio-Rad Antibodies. (URL: [Link])
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - NIH. (URL: [Link])
-
Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec. (URL: [Link])
-
LDH cytotoxicity assay - Protocols.io. (URL: [Link])
-
Highlight report: Cell type selection for toxicity testing - PMC - NIH. (URL: [Link])
-
Caspase 3/7 Activity - Protocols.io. (URL: [Link])
-
LDH Assay - Cell Biologics Inc. (URL: [Link])
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. (URL: [Link])
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (URL: [Link])
-
Cytotoxicity Assays | Life Science Applications. (URL: [Link])
-
What cell line should I choose for citotoxicity assays? - ResearchGate. (URL: [Link])
-
Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PubMed Central. (URL: [Link])
-
Caspase-3, 7 Activity Assay Kit - Boster Biological Technology. (URL: [Link])
-
Semi-synthesis and biological activities of heterocyclic compounds containing camphor. (URL: [Link])
-
Cytotoxicity (%) dose-response curves of increasing concentrations for... - ResearchGate. (URL: [Link])
-
Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds - ResearchGate. (URL: [Link])
-
Understanding and improving assays for cytotoxicity of nanoparticles: what really matters?. (URL: [Link])
-
Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring - Scientific & Academic Publishing. (URL: [Link])
-
Cytotoxicity Assays – what your cells don't like - BMG Labtech. (URL: [Link])
-
Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring | Asian Journal of Organic & Medicinal Chemistry. (URL: [Link])
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI. (URL: [Link])
-
Control groups for the MTT assay. The control groups for the metabolic... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - NIH. (URL: [Link])
-
Dose-response curves of all tested compounds in cytotoxicity assay. 8... - ResearchGate. (URL: [Link])
-
Cancer Cell Line Screening: A Compass for Drug Discovery - Crown Bioscience Blog. (URL: [Link])
-
In Vitro Cytotoxicity Assay - Alfa Cytology. (URL: [Link])
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (URL: [Link])
-
Cancer Cell Lines for Drug Discovery and Development - AACR Journals. (URL: [Link])
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - MDPI. (URL: [Link])
-
one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC). (URL: [Link])
-
Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed. (URL: [Link])
Sources
- 1. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semi-synthesis and biological activities of heterocyclic compounds containing camphor - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00484E [pubs.rsc.org]
- 5. article.sapub.org [article.sapub.org]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 15. opentrons.com [opentrons.com]
- 16. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. bosterbio.com [bosterbio.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 22. agilent.com [agilent.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. blog.crownbio.com [blog.crownbio.com]
- 27. aacrjournals.org [aacrjournals.org]
- 28. mdpi.com [mdpi.com]
- 29. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 30. Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. Understanding and improving assays for cytotoxicity of nanoparticles: what really matters? - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 36. cellbiologics.com [cellbiologics.com]
- 37. Caspase 3/7 Activity [protocols.io]
High-throughput screening protocol for 3-Methylfuro[3,2-b]pyridine derivatives
High-Throughput Screening Protocol for the Identification of Novel Kinase Inhibitors Among 3-Methylfuro[3,2-b]pyridine Derivatives
Abstract
The furo[3,2-b]pyridine scaffold has been identified as a privileged structure in the development of potent and highly selective kinase inhibitors.[1][2] This application note provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of this compound derivative libraries to identify novel kinase inhibitors. The protocol is centered around a robust, luminescence-based biochemical assay that measures ATP consumption by the target kinase. We will detail the assay principle, provide a step-by-step experimental workflow, and discuss critical data analysis and quality control parameters to ensure the identification of high-quality hits. This guide is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
Introduction: The Therapeutic Potential of Furo[3,2-b]pyridine Derivatives as Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[5][6][7] The development of small-molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[7][8]
The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The parent furo[3,2-b]pyridine core has been successfully utilized to generate potent and selective inhibitors of cdc-like kinases (CLKs).[1][2] The modular nature of its synthesis allows for the creation of diverse chemical libraries, which are ideal for high-throughput screening campaigns.[9] This application note will guide the user through the process of screening such a library against a kinase of interest.
Assay Selection and Principle
For a successful HTS campaign, the chosen assay must be robust, reproducible, sensitive, and amenable to miniaturization and automation.[10] Several technologies are available for screening kinase inhibitors, including fluorescence-based, luminescence-based, and radiometric assays.[11][12][13]
For this protocol, we have selected a luminescence-based assay that quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A commercially available example of such an assay is the Kinase-Glo® Luminescent Kinase Assay.[3]
Principle of the Assay: The assay is based on the principle that as a kinase phosphorylates its substrate, ATP is consumed. The amount of ATP remaining in the reaction is inversely proportional to the kinase activity. The addition of a luciferase-based reagent results in a luminescent signal that is directly proportional to the ATP concentration. Therefore, a low luminescent signal indicates high kinase activity, while a high luminescent signal indicates inhibition of the kinase.[3] This "mix-and-read" format is highly suitable for HTS.
High-Throughput Screening Workflow
The overall workflow for the high-throughput screening of this compound derivatives is depicted below.
Figure 2: Z'-Factor Concept.
Formula for Z'-Factor: Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
Where:
-
SD_Positive and SD_Negative are the standard deviations of the positive and negative controls, respectively.
-
Mean_Positive and Mean_Negative are the average signals of the positive and negative controls, respectively.
Interpretation of Z'-Factor Values: [14][15]
| Z'-Factor Value | Assay Quality |
|---|---|
| > 0.5 | Excellent assay |
| 0 to 0.5 | Marginal assay |
| < 0 | Unacceptable assay |
An assay with a Z'-factor of 0.5 or greater is considered suitable for a full HTS campaign. [15][16]
Hit Identification
A "hit" is a compound that produces a significant and reproducible inhibitory effect in the primary screen. A common threshold for hit identification is a percent inhibition greater than three times the standard deviation of the negative controls. For this protocol, we will set a primary hit cutoff of ≥ 50% inhibition .
All primary hits should be re-tested in a confirmation screen to eliminate false positives. Confirmed hits can then be further characterized through dose-response curves to determine their potency (IC50).
Conclusion
This application note provides a detailed and robust protocol for the high-throughput screening of this compound derivative libraries for the identification of novel kinase inhibitors. By employing a validated luminescence-based assay and adhering to strict quality control measures, researchers can efficiently and effectively screen large compound collections to discover promising lead candidates for further drug development.
References
-
Anastassiadis, T., et al. (2011). A public resource of quantitative dose-response curves for 300 kinase inhibitors. Nature Biotechnology, 29(11), 1039–1045. [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
-
Iversen, P. W., et al. (2006). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. [Link]
-
ResearchGate. (2019). Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. [Link]
-
Wu, P., et al. (2015). An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases. International Journal of Molecular Sciences, 16(12), 28673–28703. [Link]
-
Roskoski, R. Jr. (2022). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Cancers, 14(13), 3251. [Link]
Sources
- 1. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. promega.co.uk [promega.co.uk]
- 4. benthamdirect.com [benthamdirect.com]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unlocking the Potential of Kinase Targets in Cancer: Insights from CancerOmicsNet, an AI-Driven Approach to Drug Response Prediction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 11. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. pharmtech.com [pharmtech.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. assay.dev [assay.dev]
- 15. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 16. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Investigating 3-Methylfuro[3,2-b]pyridine Derivatives in Non-Small Cell Lung Cancer (NSCLC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Furo[3,2-b]pyridine Scaffold in Oncology
The landscape of non-small cell lung cancer (NSCLC) treatment is continually evolving, with a significant emphasis on the discovery and development of targeted therapies. Kinase inhibitors have emerged as a cornerstone of precision oncology, and the identification of novel scaffolds that can yield potent and selective inhibitors is of paramount importance. The furo[3,2-b]pyridine core has been identified as a "privileged scaffold" in medicinal chemistry, demonstrating its potential as a framework for the development of highly selective kinase inhibitors. Derivatives of this scaffold have shown potent inhibitory activity against several key kinases implicated in cancer, including Cdc-like kinases (CLKs), Phosphoinositide 3-kinases (PI3Ks), and Bruton's tyrosine kinase (Btk). This document provides a comprehensive guide for the investigation of novel furo[3,2-b]pyridine derivatives, using the representative compound 3-Methylfuro[3,2-b]pyridine, in the context of NSCLC research.
Mechanism of Action: Targeting Key Signaling Pathways in NSCLC
While the precise targets of this compound in NSCLC are yet to be fully elucidated, the established activity of the parent scaffold suggests a likely mechanism involving the inhibition of key oncogenic kinases. Dysregulation of kinase signaling pathways is a hallmark of many cancers, including NSCLC, driving tumor growth, proliferation, and survival. For instance, the inhibition of CLKs can interfere with RNA splicing, a process often dysregulated in cancer. The PI3K/AKT/mTOR pathway is another critical signaling cascade frequently activated in NSCLC, and its inhibition can lead to decreased cell proliferation and survival.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a this compound derivative in NSCLC.
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 3-Methylfuro[3,2-b]pyridine
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of 3-Methylfuro[3,2-b]pyridine in your synthetic endeavors. The furo[3,2-b]pyridine scaffold is a valuable pharmacophore, and its efficient synthesis is crucial for advancing research in medicinal chemistry.[1] This document is structured to address specific challenges you may encounter, offering practical solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The construction of the this compound core is typically achieved through two primary and highly effective methods:
-
Sonogashira Cross-Coupling followed by Heteroannulation: This is a robust and widely employed strategy. It involves the palladium and copper co-catalyzed coupling of a terminal alkyne (propyne) with a suitably functionalized pyridine, such as 3-chloro-2-hydroxypyridine. The initial C-C bond formation is followed by an intramolecular cyclization to form the furan ring.[1]
-
Larock Indole Synthesis Adaptation: The principles of the Larock heteroannulation, a palladium-catalyzed reaction between an ortho-haloaniline and a disubstituted alkyne, can be adapted for the synthesis of furo[3,2-b]pyridines.[2] This method offers an alternative pathway with potential for good yields.
Q2: My Sonogashira reaction for this compound is resulting in a low yield. What are the likely causes?
A2: Low yields in Sonogashira couplings involving pyridine substrates are a common challenge. The primary factors to investigate include:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive complexes.[3][4] Additionally, the presence of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, often observed as the formation of palladium black.[3][5]
-
Suboptimal Reaction Conditions: Factors such as temperature, choice of base, and solvent play a critical role. Insufficient heating may be an issue for less reactive aryl halides.[6][7]
-
Reagent Quality: The purity of your starting materials, particularly the aryl halide and the alkyne, is crucial. Impurities can act as catalyst poisons.[5] The copper(I) co-catalyst can also degrade over time.[5]
-
Alkyne Homocoupling (Glaser Coupling): A significant side reaction is the dimerization of propyne, which is promoted by the copper co-catalyst in the presence of oxygen.[5][8]
Q3: How can I improve the regioselectivity of my this compound synthesis?
A3: Achieving high regioselectivity is critical for maximizing the yield of the desired product. Here are some strategies:
-
Strategic Placement of Substituents: The substitution pattern on the starting pyridine ring can direct the cyclization to the desired position.
-
Ligand Choice in Palladium Catalysis: The use of bulky, electron-rich phosphine ligands can influence the regiochemical outcome of the alkyne insertion step in Larock-type annulations.[9]
-
Reaction Condition Optimization: Screening different solvents and temperatures can sometimes improve the regioselectivity.
Troubleshooting Guide
This section provides a more detailed, problem-and-solution approach to common issues encountered during the synthesis of this compound.
Problem 1: Low or No Conversion of Starting Material in Sonogashira Coupling
| Potential Cause | Recommended Action | Scientific Rationale |
| Inactive Catalyst | Use fresh, high-quality palladium and copper catalysts. Ensure proper storage under an inert atmosphere.[5][10] | Pd(0) catalysts are sensitive to air and moisture. Degraded catalysts will have significantly reduced or no activity.[5] |
| Catalyst Poisoning | Purify starting materials (aryl halide and alkyne) before use. Ensure the amine base is of high purity and anhydrous.[5] | Impurities can bind to the catalyst's active sites, rendering it inactive. |
| Inappropriate Ligand | For pyridine substrates, consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. | These ligands can shield the palladium center from coordination by the pyridine nitrogen, thus preventing catalyst inhibition.[3] |
| Insufficient Heating | For less reactive aryl halides like 3-chloro-2-hydroxypyridine, gentle heating (e.g., 80-100 °C) may be necessary.[4][7] | The oxidative addition step can be slow for electron-rich or less reactive halides and often requires thermal energy to proceed at a reasonable rate.[7] |
| Poor Solvent Choice | Ensure the solvent is anhydrous and degassed. Common solvents include DMF, THF, and ethanol.[1] | Oxygen can lead to catalyst decomposition and unwanted side reactions. Water can interfere with the catalytic cycle. |
Problem 2: Significant Formation of Alkyne Homocoupling Byproduct (Glaser Coupling)
| Potential Cause | Recommended Action | Scientific Rationale |
| Presence of Oxygen | Rigorously degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). Maintain a positive pressure of nitrogen or argon throughout the reaction.[5][8] | Glaser coupling is an oxidative process that is highly dependent on the presence of oxygen.[8] |
| Copper Co-catalyst | Consider using a copper-free Sonogashira protocol. These methods often employ specific ligands to facilitate the reaction without a copper co-catalyst.[5][11] | The copper(I) acetylide intermediate is prone to oxidative dimerization. Eliminating copper from the reaction mixture is the most direct way to prevent this side reaction.[11] |
| High Catalyst Loading | Optimize the catalyst and co-catalyst concentrations. High concentrations can sometimes favor side reactions.[12] | While sufficient catalyst is needed for the primary reaction, excessive amounts can increase the rate of undesired pathways. |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Recommended Action | Scientific Rationale |
| Co-elution with Impurities | Optimize the solvent system for column chromatography by screening different solvent mixtures with varying polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol). | A different solvent system may alter the relative affinities of the product and impurities for the stationary phase, leading to better separation. |
| Residual Palladium | After the reaction, consider a workup procedure that includes a wash with an aqueous solution of a palladium scavenger like sodium thiosulfate or cysteine.[13] Alternatively, filter the crude product through a pad of Celite®.[6] | These reagents can complex with residual palladium, facilitating its removal from the organic phase. |
| Product Instability | If the product is suspected to be unstable on silica gel, consider alternative purification methods such as recrystallization or preparative thin-layer chromatography (prep-TLC). | Some compounds can degrade on acidic silica gel. Neutral or basic alumina may be a suitable alternative stationary phase. |
Experimental Protocols
Protocol 1: Sonogashira Coupling and Cyclization for this compound
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
3-chloro-2-hydroxypyridine
-
Propyne (can be bubbled through the solution or a solution in a suitable solvent can be used)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃) (if using a Pd(II) precatalyst)
-
Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))
-
Anhydrous and degassed solvent (e.g., DMF or THF)
Procedure:
-
To a dry, oven-baked flask under an inert atmosphere (argon or nitrogen), add 3-chloro-2-hydroxypyridine (1.0 equiv.), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%). If using a Pd(II) precatalyst, also add the phosphine ligand (e.g., 4-10 mol%).
-
Add the anhydrous, degassed solvent, followed by the base (e.g., 2-3 equiv.).
-
Introduce propyne (1.1-1.5 equiv.) into the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Sonogashira Catalytic Cycle
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
-
Razafindrainibe, F., et al. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridin-amidoximes. ePrints Soton. [Link]
-
Wikipedia. (n.d.). Larock indole synthesis. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
PubMed Central. (n.d.). Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides. [Link]
-
Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic letters, 5(11), 1841-1844. [Link]
-
Chemical Communications. (n.d.). Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides. [Link]
-
MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]
-
ResearchGate. (n.d.). Preparation of 3-substituted-2-pyridin-2-ylindoles: regioselectivity of Larock's indole annulation with 2-alkynylpyridines. [Link]
-
ResearchGate. (n.d.). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. [Link]
-
Chemical Communications. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. [Link]
-
Semantic Scholar. (n.d.). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. [Link]
-
Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
PubMed. (2010, October 25). Recent strategies for the synthesis of pyridine derivatives. [Link]
-
PubMed Central. (n.d.). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. [Link]
-
Chemical Communications. (n.d.). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. [Link]
-
Reddit. (n.d.). Your trick to remove residual palladium. r/Chempros. [Link]
-
MDPI. (n.d.). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Sonogashira Reaction on Pyridinium N-Haloheteroarylaminides: Regioselective Synthesis of N-Alkyl-3-alkynyl-5-arylpyridin-2-yl Amines. [Link]
-
PubMed Central. (n.d.). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. [Link]
-
NIH. (n.d.). C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source. [Link]
-
PubMed. (2019, January 21). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. [Link]
-
Organic Chemistry Frontiers. (n.d.). An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. depts.washington.edu [depts.washington.edu]
- 13. reddit.com [reddit.com]
Technical Support Center: 3-Methylfuro[3,2-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of 3-Methylfuro[3,2-b]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The furo[3,2-b]pyridine core is a privileged structure in medicinal chemistry, notably serving as a platform for potent kinase inhibitors.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with its synthesis, particularly the formation of unwanted side products.
Synthesis Overview: The Sonogashira-Annulation Pathway
The most common and robust method for constructing the this compound core involves a two-step, one-pot sequence: a Sonogashira cross-coupling reaction followed by an intramolecular heteroannulation (cyclization).[1] The general strategy involves coupling a suitably functionalized pyridine, such as a 3-halo-2-hydroxypyridine, with propyne gas or a propyne surrogate.
Experimental Workflow: Synthesis of this compound
Below is a diagram outlining the typical workflow for the synthesis.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction is incomplete, with significant starting material remaining. What are the likely causes and solutions?
This is a common issue often related to catalyst activity or reaction conditions.
Causality: An incomplete reaction points to a stalled catalytic cycle. This can be due to:
-
Inactive Catalyst: The Palladium(0) active species may not have formed efficiently or has been deactivated.
-
Insufficient Base: The base is crucial for deprotonating the alkyne and regenerating the catalyst.
-
Low Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Poor Propyne Delivery: If using propyne gas, inefficient bubbling or premature escape from the reaction mixture can starve the reaction.
Troubleshooting Steps:
| Parameter | Recommended Action | Rationale |
| Catalyst | Use a fresh, reliable source of Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and Copper(I) Iodide (CuI). | Catalysts, especially phosphine-ligated palladium complexes, can degrade upon storage. CuI is sensitive to oxidation. |
| Atmosphere | Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas the solvent and reagents thoroughly before adding the catalyst. | Oxygen can deactivate the Pd(0) catalyst and promote unwanted side reactions. |
| Base | Use a high-quality, dry amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Ensure at least 2-3 equivalents are used. | The base acts as both a reagent and a solvent in many setups; its purity and stoichiometry are critical. |
| Temperature | Gradually increase the reaction temperature in 10 °C increments, monitoring by TLC. Temperatures between 60-100 °C are typical.[1] | Higher temperatures can accelerate both the desired coupling and the subsequent cyclization step. |
Q2: I'm observing a major side product with a mass roughly double that of my propyne source. What is it and how can I prevent it?
This is almost certainly due to the homocoupling of propyne, a classic side reaction in Sonogashira couplings known as the Glaser coupling.
Mechanism of Side Product Formation:
Caption: Desired Sonogashira pathway versus oxidative alkyne homocoupling.
Preventative Measures:
-
Strictly Anaerobic Conditions: This is the most critical factor. Oxygen promotes the copper-mediated homocoupling. Use Schlenk line techniques and thoroughly degassed solvents.
-
Minimize Copper Catalyst: Use the minimum effective amount of CuI (typically 1-5 mol%). Excess copper dramatically accelerates homocoupling.
-
Add a Ligand: Including a phosphine ligand like triphenylphosphine (PPh₃) can sometimes suppress this side reaction by stabilizing the palladium catalyst.[1]
-
Slow Alkyne Addition: If using propyne gas, add it slowly via a gas dispersion tube below the solvent surface. This maintains a low instantaneous concentration, favoring the cross-coupling over homocoupling.
Q3: The cyclization step to form the furan ring is not working, and I am isolating the coupled alkyne intermediate. How can I promote the final annulation?
The intramolecular cyclization (heteroannulation) requires the deprotonation of the 2-hydroxy group, followed by a nucleophilic attack on the alkyne.
Causality: Failure to cyclize indicates that the conditions are not suitable for the 5-endo-dig cyclization.
-
Insufficiently Basic Conditions: The base may not be strong enough to deprotonate the hydroxyl group effectively.
-
Solvent Effects: The solvent may not be polar enough to support the ionic intermediate of the cyclization.
-
Low Temperature: Like the coupling, the cyclization has its own activation energy barrier.
Solutions:
| Strategy | Action | Rationale |
| Increase Basicity | If using a mild base like Et₃N, consider switching to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for the cyclization step. | A stronger base will more effectively deprotonate the phenol, initiating the nucleophilic attack to form the furan ring. |
| Change Solvent | Solvents like DMF or DMSO are often more effective at promoting the cyclization step than less polar solvents like THF or toluene. | Polar aprotic solvents can stabilize charged intermediates and accelerate the reaction. |
| Increase Temperature | After TLC/LC-MS confirms the formation of the coupled intermediate, consider increasing the temperature to drive the cyclization to completion. | Provides the necessary energy for the intramolecular ring-closing reaction. |
Q4: I am struggling to purify the final product from a polar, baseline impurity. What purification strategies can I use?
Purification of pyridine-containing compounds can be challenging due to their basicity, which can cause streaking on silica gel.
Recommended Purification Protocol:
-
Aqueous Work-up: Before chromatography, perform an aqueous work-up. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove highly basic impurities, followed by a saturated sodium bicarbonate wash to neutralize any remaining acid, and finally a brine wash.[3]
-
Optimize Column Chromatography:
-
Solvent System: Test various solvent systems using TLC. If a standard Hexane/Ethyl Acetate system fails, try a Dichloromethane/Methanol system for better separation of polar compounds.[3]
-
Add an Amine Base: Add a small amount (0.1-1%) of triethylamine to your eluent system. This deactivates the acidic silanol groups on the silica surface, preventing the basic product from streaking and improving peak shape.
-
Pre-adsorption: Dissolve the crude material in a minimal amount of solvent (e.g., DCM), add a small portion of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Loading the sample in this "dry" form often results in much sharper bands and better separation.[3]
-
Detailed Experimental Protocol
This protocol is a representative example and may require optimization for your specific substrate and scale.
Synthesis of this compound via Sonogashira Coupling
-
Preparation: To a dry round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-2-hydroxypyridine (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 15-20 minutes.
-
Solvent and Base Addition: Add degassed solvent (e.g., a 2:1 mixture of DMF and Et₃N) via syringe.
-
Alkyne Addition: Bubble propyne gas through the stirred solution at a moderate rate. Alternatively, use a suitable propyne surrogate according to literature procedures.
-
Reaction: Heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC or LC-MS. The coupled intermediate should appear first, followed by the cyclized product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate with 0.5% Et₃N) to afford the pure this compound.
References
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. MDPI. [Link]
-
FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar. [Link]
-
Synthesis of an initial library of the substituted furo[3,2‐b]pyridines... ResearchGate. [Link]
-
Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. ResearchGate. [Link]
-
Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC). [Link]
Sources
Technical Support Center: Overcoming In Vitro Solubility Challenges of 3-Methylfuro[3,2-b]pyridine
Welcome to the technical support center for 3-Methylfuro[3,2-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues encountered during in vitro experimentation. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the reliability and reproducibility of your results.
Compound Profile: this compound
To effectively troubleshoot solubility, it is crucial to understand the physicochemical properties of this compound. While specific experimental data for this compound is not extensively published, we can infer a likely profile based on its structural motifs—a fused furo-pyridine scaffold with a methyl substitution.
| Property | Estimated Value/Characteristic | Implication for in vitro studies |
| Molecular Weight | 133.15 g/mol | Low molecular weight, generally favorable for solubility. |
| Structure | Fused aromatic heterocyclic system | The planar structure can lead to strong crystal lattice energy, potentially lowering aqueous solubility. |
| pKa (estimated) | 3.5 - 4.5 | The pyridine nitrogen is weakly basic. The compound's charge state and, therefore, its solubility will be highly dependent on pH. It will be more soluble in acidic conditions. |
| LogP (estimated) | 1.5 - 2.5 | Indicates moderate lipophilicity. The compound is likely to be poorly soluble in aqueous media at neutral pH. |
| Appearance | Likely a solid at room temperature | Proper dissolution protocol is critical before use in assays. |
Frequently Asked Questions (FAQs)
Q1: My 10 mM stock of this compound in DMSO is clear, but I see precipitation when I dilute it into my aqueous cell culture medium. What is happening?
This is a classic case of "solvent-shifting" or "crashing out".[1][2] Your compound is highly soluble in the organic solvent (DMSO) but has very low solubility in the aqueous assay buffer. When you introduce the DMSO stock into the medium, the DMSO concentration is diluted, and the compound is forced into an environment where it is no longer soluble, causing it to precipitate.[2]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
The tolerance to Dimethyl Sulfoxide (DMSO) is cell-line dependent. A general guideline is to keep the final concentration of DMSO at or below 0.5% to minimize cytotoxicity.[1][3] Some robust cell lines may tolerate up to 1%, but it is imperative to perform a vehicle control experiment to determine the specific tolerance of your cells.[1][4]
Q3: Can I use other organic solvents to dissolve this compound?
Yes, other polar aprotic solvents like DMF (Dimethylformamide) or polar protic solvents like ethanol may be used. However, their compatibility with your specific assay and their potential for cytotoxicity must be evaluated.[1][3] Always run appropriate vehicle controls.
Q4: Is heating or sonication a good way to dissolve my compound?
Gentle warming (e.g., to 37°C) and sonication can help dissolve the compound initially in the organic stock solvent.[5] However, be cautious. If the compound is in a supersaturated state, it may precipitate out upon cooling or over time. For in vitro assays, it is crucial to work with thermodynamically stable solutions.
In-Depth Troubleshooting Guide
Issue 1: Persistent Precipitation in Aqueous Buffers
Q: I've tried reducing the final concentration of this compound in my assay, but I still observe precipitation. What are my next steps?
When simple dilution fails, a more systematic approach to formulation is necessary. The core issue remains the compound's poor aqueous solubility. Here are several strategies to address this, ranging from simple to more complex:
Strategy 1: pH Modification
-
The Rationale: this compound contains a basic pyridine nitrogen. At a pH below its pKa, this nitrogen will be protonated, forming a more soluble salt.[6][7]
-
Actionable Steps:
-
Determine if your assay can tolerate a lower pH.
-
If so, prepare your assay buffer at a pH of 4.0-5.0.
-
Alternatively, prepare a concentrated stock solution in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0) and then dilute it into your final assay medium. Be mindful of the final pH of the assay.
-
Strategy 2: Utilizing Co-solvents
-
The Rationale: Sometimes, a small percentage of a water-miscible organic solvent in the final assay medium can increase the solubility of a lipophilic compound.
-
Actionable Steps:
-
If your assay allows, consider including a low percentage (1-5%) of a co-solvent like ethanol or PEG-400 in your final assay buffer.
-
Always verify the compatibility of the co-solvent with your assay and run vehicle controls.
-
Strategy 3: Employing Solubilizing Excipients
-
The Rationale: Certain molecules can form complexes with poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[8][9]
-
Actionable Steps:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules.[1] Consider using beta-cyclodextrin or its more soluble derivatives like HP-β-CD (Hydroxypropyl-beta-cyclodextrin).
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can aid in solubilization. This is more common in formulation development but can be adapted for in vitro use with careful validation.
-
Issue 2: Inconsistent Assay Results and Poor Reproducibility
Q: My dose-response curves for this compound are not consistent between experiments. Could this be related to solubility?
Absolutely. Poor solubility is a major cause of assay variability.[2] If the compound is not fully dissolved, the actual concentration in solution is unknown and likely lower than the nominal concentration.
Workflow for Ensuring Compound Solubilization
Caption: A decision-making workflow for preparing and troubleshooting solutions of this compound for in vitro assays.
Protocol for Assessing Kinetic Solubility
This protocol helps determine the apparent solubility limit in your assay buffer.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of dilutions of this stock in DMSO (e.g., 10 mM, 5 mM, 2 mM, 1 mM, 0.5 mM, 0.2 mM, 0.1 mM).
-
Add a small, fixed volume of each DMSO dilution to your assay buffer (e.g., 2 µL into 198 µL of buffer) to achieve a final DMSO concentration of 1%.
-
Incubate at room temperature for 1-2 hours.
-
Visually inspect each sample for turbidity or precipitate. A more quantitative method is to measure the light scattering at a wavelength where the compound does not absorb (e.g., >500 nm).[5]
-
The highest concentration that remains clear is your approximate kinetic solubility limit. Your in vitro experiments should be designed with concentrations below this limit.
Data Presentation: Hypothetical Solubility Profile
The following table provides an illustrative solubility profile for this compound to guide your experimental design. Note: This data is hypothetical and should be experimentally verified.
| Solvent/Buffer | pH | Estimated Solubility (µg/mL) | Notes |
| Water | 7.0 | < 10 | Poorly soluble in neutral aqueous solution. |
| PBS | 7.4 | < 15 | Limited solubility in physiological buffer. |
| Citrate Buffer | 4.0 | > 200 | Significantly more soluble in acidic conditions due to salt formation. |
| DMSO | N/A | > 50,000 (50 mg/mL) | Excellent solubility in a polar aprotic solvent. |
| Ethanol | N/A | > 20,000 (20 mg/mL) | Good solubility in a polar protic solvent. |
| 1% HP-β-CD in PBS | 7.4 | ~ 100 | Cyclodextrin enhances aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out a precise amount of this compound (e.g., 1.33 mg for 1 mL of a 10 mM solution).
-
Add the appropriate volume of high-purity, anhydrous DMSO.
-
Vortex thoroughly for 2-5 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Visually inspect to ensure the solution is completely clear with no visible particulates.
-
Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
Protocol 2: pH-Based Solubilization Strategy
Caption: The effect of pH on the solubility of this compound.
-
Prepare an Acidic Stock Solution: Instead of DMSO, dissolve this compound in an acidic buffer (e.g., 50 mM glycine-HCl, pH 3.0) to the highest possible concentration.
-
Determine Buffering Capacity: Before adding to your cells, determine how much of this acidic stock can be added to your cell culture medium without significantly altering the final pH.
-
Dilution and pH Check: Perform serial dilutions in the acidic buffer. When adding to the final assay plate, ensure the final pH of the medium remains within the viable range for your cells (typically 7.2-7.4). A small amount of a concentrated acidic stock is less likely to disrupt the final pH.
Final Recommendations
-
Always use a vehicle control: This is an essential control in any in vitro experiment involving solvents or other excipients.[1]
-
Start with the simplest approach: Begin by optimizing the concentration and, if necessary, the final percentage of DMSO before moving to more complex formulations.
-
Characterize your stock solutions: Ensure your compound is fully dissolved in your stock solution before each experiment.
-
Consider the long-term stability: If your assays run for an extended period (e.g., > 24 hours), be aware that a supersaturated solution may precipitate over time, leading to inaccurate results.
By employing these systematic troubleshooting strategies, you can overcome the solubility challenges associated with this compound and generate high-quality, reliable data in your in vitro studies.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
-
Kerns, E. H., & Di, L. (2003). A high-throughput method for the measurement of aqueous pKa and its application to lead optimization. Journal of Pharmaceutical Sciences, 92(12), 2436-2446. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-885. [Link]
-
PubChem. (n.d.). Furo[3,2-b]pyridine. [Link]
-
Chemistry Stack Exchange. (2023). Effect of pH on solubility (Lehninger's Principles). [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. [Link]
-
MDPI. (2019). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
NIH. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
Pharmaceutical Technology. (n.d.). Formulation Strategies for Poorly Soluble Drugs. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Synthesis of Furo[3,2-b]pyridines and the Prevention of N-Alkylation Side Reactions
Welcome to the Technical Support Center for the synthesis of furo[3,2-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. Here, we address common challenges and frequently asked questions, with a specific focus on understanding and preventing the undesired N-alkylation side reactions that can occur during synthesis. Our approach is rooted in mechanistic principles to provide you with robust, field-tested solutions.
Introduction: The Challenge of Regioselectivity in Furo[3,2-b]pyridine Synthesis
The furo[3,2-b]pyridine core is a valuable pharmacophore found in a variety of biologically active molecules, including highly selective kinase inhibitors.[1] A prevalent and efficient method for its synthesis involves the Sonogashira cross-coupling of a suitably substituted halopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the fused furan ring.[2][3]
A common precursor for this cyclization is the 2-alkynyl-3-hydroxypyridine intermediate. The deprotonated form of this molecule is an ambident nucleophile, possessing two reactive sites: the hydroxyl oxygen and the pyridine nitrogen. While the desired reaction is a 5-endo-dig O-cyclization to form the furo[3,2-b]pyridine, a competing N-alkylation (N-cyclization) can occur, leading to the formation of an undesired pyrrolo[2,3-b]pyridin-3-one derivative. This side reaction reduces the yield of the target molecule and complicates purification.
This guide will provide a detailed, question-and-answer-based approach to troubleshooting and preventing this N-alkylation side reaction.
Troubleshooting Guide & FAQs
Question 1: I am observing a significant amount of an unexpected isomer in my furo[3,2-b]pyridine synthesis. Could this be an N-alkylated byproduct?
Answer:
Yes, it is highly probable that the unexpected isomer is a result of a competing N-alkylation reaction. During the base-mediated intramolecular cyclization of a 2-alkynyl-3-hydroxypyridine intermediate, the pyridine nitrogen can act as a nucleophile, attacking the alkyne in a 5-endo-dig cyclization. This leads to the formation of a pyrrolo[2,3-b]pyridin-3-one byproduct, which is isomeric to the desired furo[3,2-b]pyridine product.
Mechanism of Competing O- vs. N-Cyclization:
The key to controlling this side reaction lies in understanding the factors that influence the nucleophilicity of the oxygen versus the nitrogen atom. The choice of base, solvent, and temperature can significantly alter the regioselectivity of the cyclization.
DOT Diagram: Competing Cyclization Pathways
Caption: Competing O- and N-cyclization pathways in furo[3,2-b]pyridine synthesis.
Question 2: How does my choice of base and solvent affect the N-alkylation side reaction?
Answer:
The selection of the base and solvent system is critical in directing the regioselectivity of the cyclization. These factors influence the nature of the ion pair formed upon deprotonation of the 3-hydroxypyridine, which in turn dictates whether the oxygen or nitrogen is the more potent nucleophile.
-
Solvent Effects: The polarity of the solvent plays a significant role.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are known to favor N-alkylation in related heterocyclic systems.[4][5] They effectively solvate the cation, leading to a more "free" or solvent-separated ion pair (SIP), which can increase the nucleophilicity of the nitrogen atom.
-
Less Polar/Aprotic Solvents (e.g., THF, Dioxane): These solvents tend to favor O-alkylation. In these environments, the cation remains more closely associated with the oxygen atom (a close ion pair or tight ion pair), making the oxygen the more reactive nucleophile.[4][5]
-
-
Base and Counter-ion Effects: The choice of base determines the counter-ion, which can also influence the reaction outcome.
-
Strong, Non-coordinating Bases (e.g., NaH, K₂CO₃ in DMF): When used in polar aprotic solvents, these bases can lead to a higher proportion of the N-alkylated byproduct.
-
Copper(I) Salts: In many modern protocols, copper(I) salts (e.g., CuI) are used not only as a co-catalyst in the preceding Sonogashira coupling but also to promote the subsequent cyclization. Copper(I) is oxophilic and is thought to coordinate to the alkyne and the hydroxyl oxygen, thereby facilitating the desired O-cyclization and suppressing N-alkylation.
-
Troubleshooting Table: Base and Solvent Selection
| Issue | Potential Cause | Recommended Solution |
| High percentage of N-alkylated byproduct | Use of a polar aprotic solvent (e.g., DMF, DMSO) and a strong base (e.g., NaH). | Switch to a less polar solvent such as THF or toluene. Consider using a weaker base or a copper(I)-mediated cyclization. |
| Low yield of desired product | Suboptimal base/solvent combination. | Screen a variety of conditions. A good starting point is CuI in a solvent like ethanol or acetonitrile. |
Question 3: Can I use a protecting group on the pyridine nitrogen to prevent N-alkylation?
Answer:
Absolutely. Employing a protecting group on the pyridine nitrogen is a highly effective strategy to completely block the N-alkylation pathway. The ideal protecting group should be stable under the conditions of the initial cross-coupling reaction (e.g., Sonogashira) and then either be removed prior to cyclization or, in some cases, facilitate the desired O-cyclization.
Pyridine N-Oxides as a Dual-Purpose Protecting and Activating Group:
A particularly elegant approach is the use of a pyridine N-oxide. The N-oxide functionality serves several purposes:
-
Protection: It effectively prevents the lone pair of the pyridine nitrogen from participating in any undesired side reactions, including N-alkylation.
-
Activation: The N-oxide group can activate the pyridine ring towards certain transformations. In some cases, it can facilitate C-H activation or other coupling reactions.[6]
-
Directing Group: The N-oxide can influence the regioselectivity of reactions on the pyridine ring.
-
Facile Removal: The N-oxide can be readily removed at the end of the synthetic sequence by deoxygenation, for example, with PCl₃ or PPh₃.
Experimental Protocol: Synthesis of Furo[3,2-b]pyridine via a Pyridine N-Oxide Intermediate
-
N-Oxidation: Oxidize the starting pyridine derivative using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[7]
-
Sonogashira Coupling: Perform the Sonogashira coupling of the resulting pyridine N-oxide with the desired terminal alkyne. The N-oxide is generally stable to these conditions.
-
Intramolecular Cyclization: Induce the O-cyclization using a suitable catalyst, often copper-based. With the nitrogen protected, the reaction can only proceed through the desired O-attack.
-
Deoxygenation: Remove the N-oxide protecting group to yield the final furo[3,2-b]pyridine.
DOT Diagram: Synthetic Strategy Using an N-Oxide Protecting Group
Caption: Workflow for furo[3,2-b]pyridine synthesis using an N-oxide protecting group.
Question 4: Are there other reaction parameters I should consider to minimize N-alkylation?
Answer:
Beyond the choice of base, solvent, and protecting groups, other reaction parameters can be optimized to favor the desired O-cyclization.
-
Temperature: Reaction temperature can influence the kinetics of the competing pathways. It is advisable to run the cyclization at the lowest temperature that allows for a reasonable reaction rate. In some cases, higher temperatures may favor the thermodynamically more stable product, but this is not always the desired O-cyclized product. Systematic temperature screening is recommended.
-
Steric Hindrance: Introducing bulky substituents near the pyridine nitrogen can sterically disfavor the N-attack required for the undesired cyclization. While this is more of a substrate design consideration than a reaction condition to be tuned, it is a factor to keep in mind during synthetic planning.
-
Catalyst System: For metal-mediated cyclizations, the choice of metal and ligand can be crucial. As mentioned, copper(I) is often effective. However, other transition metals like palladium or silver could also be explored, as their coordination preferences may differ and could be leveraged to favor O-cyclization.
Summary of Key Recommendations
To minimize or eliminate N-alkylation side reactions in your furo[3,2-b]pyridine synthesis, consider the following strategies:
| Strategy | Key Action | Rationale |
| Solvent Selection | Use less polar, aprotic solvents like THF or toluene. | Promotes the formation of a tight ion pair, enhancing the nucleophilicity of the oxygen atom.[4][5] |
| Catalyst-Mediated Cyclization | Employ a copper(I) salt (e.g., CuI) to promote the cyclization. | Copper's oxophilicity favors coordination with the hydroxyl group, directing the reaction towards O-cyclization. |
| Protecting Groups | Introduce an N-oxide protecting group on the pyridine ring. | Physically blocks the nitrogen from participating in the cyclization and can be easily removed later.[6] |
| Temperature Control | Optimize the reaction temperature, starting with lower temperatures. | May allow for kinetic differentiation between the competing O- and N-cyclization pathways. |
By carefully considering these factors and systematically optimizing your reaction conditions, you can significantly improve the regioselectivity of your furo[3,2-b]pyridine synthesis and obtain your target compound in higher yield and purity.
References
-
Bookser, B. C., Weinhouse, M. I., Burns, A. C., Valiere, A. N., Valdez, L. J., Stanczak, P., Na, J., Rheingold, A. L., Moore, C. E., & Dyck, B. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines,[8][9][10]Triazolo[6][11]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(12), 6334–6353. [Link]
-
Kaur, N. (2020). Recent trends in the chemistry of pyridine N-oxides. Arkat USA. [Link]
-
Krasavin, M. (2021). An expedient approach to tetrahydrofuro[3,2-b]pyridine-2(3H)-ones via activation of pyridine N-oxide by triflic anhydride. ResearchGate. [Link]
-
Parveen, S., & Threadgill, M. D. (2002). N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Journal of the Chemical Society, Perkin Transactions 1, 335. [Link]
-
Rao, K. V., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 20(8), 932-940. [Link]
-
Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975. [Link]
-
Stepanov, A. A., et al. (2019). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry, 15, 2498–2505. [Link]
-
Taliani, S., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. [Link]
Sources
- 1. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave Chemistry: Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry [organic-chemistry.org]
- 3. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. "Electronic and steric characterization of the 5-endo- and 4-exo-dig ra" by Alexander Steven Hahn [scholarship.richmond.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of 3-Methylfuro[3,2-b]pyridine in Cellular Assays
Welcome to the technical support center for researchers utilizing 3-Methylfuro[3,2-b]pyridine and its parent scaffold, Furo[3,2-b]pyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you minimize and identify potential off-target effects in your cellular experiments.
The Furo[3,2-b]pyridine core is recognized as a privileged scaffold in drug discovery, forming the basis for potent and highly selective kinase inhibitors, particularly targeting cdc-like kinases (CLKs), as well as modulators of the Hedgehog signaling pathway.[1][2][3][4][5][6] Given its activity profile, understanding and controlling for off-target effects is paramount for accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of the Furo[3,2-b]pyridine scaffold?
A1: The Furo[3,2-b]pyridine scaffold is a versatile platform for developing selective kinase inhibitors.[2][5] Derivatives have shown potent and selective inhibition against several key kinases, including:
-
Cdc-like kinases (CLKs): Specifically CLK1, CLK2, and CLK4, which are involved in RNA splicing.[1][2][3]
-
Phosphoinositide 3-kinases (PI3Ks): A family of enzymes involved in cell growth, proliferation, and survival.[2]
-
Bruton's tyrosine kinase (Btk): A key regulator of B-cell development and activation.[2]
-
Homeodomain-Interacting Protein Kinases (HIPKs): Involved in transcription regulation and apoptosis.[5]
-
Epidermal Growth Factor Receptor (EGFR): Including wild-type and drug-resistant mutant forms.[7]
Additionally, some derivatives have been identified as modulators of the Hedgehog signaling pathway .[1][3][4]
Q2: What are potential off-target effects and why are they a concern?
Q3: How do I determine an appropriate working concentration for my experiments?
A3: The optimal concentration should be empirically determined for your specific cell type and assay. A good starting point is to perform a dose-response curve. The concentration that gives the desired on-target effect should be well below the concentration that induces cytotoxicity. Ideally, you should aim for a concentration that is potent for your target of interest while minimizing effects on known off-targets. A common metric for inhibitor potency is the IC50 value, which is the concentration required to reduce an enzymatic reaction by 50%.[8]
Q4: What are essential control experiments to run?
A4: Well-designed controls are crucial for validating that the observed phenotype is due to the inhibition of the intended target. Key controls include:
-
Vehicle Control: Treating cells with the solvent (e.g., DMSO) used to dissolve the compound at the same final concentration.[8]
-
Negative Control Compound: Using a structurally similar but biologically inactive analog of your compound. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[8]
-
Positive Control Compound: A well-characterized inhibitor of the same target can help validate your assay.[8]
-
Structurally Unrelated Inhibitor: Using an inhibitor with a different chemical scaffold that targets the same protein. If it produces the same phenotype, it strengthens the evidence for an on-target effect.[9]
Troubleshooting Guide
Issue 1: I'm observing a cellular phenotype, but I'm unsure if it's an on-target or off-target effect.
This is a common and critical challenge in pharmacology. A systematic approach is necessary to dissect the observed biological response.
Troubleshooting Workflow
Caption: Workflow to distinguish on-target from off-target effects.
Detailed Steps:
-
Confirm Target Engagement: Before attributing a phenotype, you must confirm that your compound is binding to its intended target in your cellular system.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring changes in the thermal stability of the target protein upon ligand binding.[9]
-
-
Dose-Response Analysis: The potency of this compound in producing the phenotype should correlate with its potency for inhibiting the target kinase. Compare the EC50 of the phenotypic response to the IC50 of the kinase inhibition.
-
Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold targeting the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[9]
-
Rescue Experiments:
-
Target Overexpression: Overexpressing the target protein may require a higher concentration of the inhibitor to achieve the same phenotypic effect, thereby "rescuing" the phenotype at lower concentrations.[9]
-
Gene Knockout/Knockdown: Using CRISPR/Cas9 or RNAi to eliminate or reduce the expression of the target protein should abolish the effect of the compound if it is on-target.[10][11]
-
-
Negative Control Compound: Synthesize or obtain a close structural analog of this compound that is inactive against the primary target. This control should not produce the same cellular phenotype.[8]
-
Identify Off-Targets: If the above steps suggest an off-target effect, advanced techniques can be used for identification:
Issue 2: My compound is causing significant cytotoxicity at concentrations needed to see a phenotypic effect.
This suggests that the therapeutic window is narrow, and off-target effects may be contributing to cell death.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high cytotoxicity.
Detailed Steps:
-
Re-evaluate Dose-Response: Perform a careful dose-response for both the desired phenotype and cytotoxicity (e.g., using a cell viability assay like MTT or CellTiter-Glo). Determine if there is a concentration window where the on-target effect is observed without significant cell death.
-
Use Target Knockout/Knockdown Cells: Treat cells lacking the primary target with this compound. If the cytotoxicity is still observed, it is likely an off-target effect. If the cytotoxicity is significantly reduced, it suggests the on-target activity is responsible for the cell death.[11]
-
Broad Panel Screening: Screen the compound against a broad panel of kinases and other relevant off-targets known to be associated with toxicity. This can be done through commercial services.
-
Assess Compound Stability: Unstable compounds can degrade into reactive species that are cytotoxic.[13] Assess the stability of this compound in your cell culture media over the time course of your experiment. Also, consider that metabolites of the parent compound could be responsible for off-target effects.[14]
Quantitative Data Summary
The following table provides a general overview of the inhibitory concentrations for a representative Furo[3,2-b]pyridine derivative against various kinases. Note that the specific values for this compound may differ and should be determined experimentally.
| Compound | Target Kinase(s) | IC50 (nM) | Reference(s) |
| MU1210 | CLK1 | 8 | [2] |
| (Furo[3,2-b]pyridine derivative) | CLK2 | 20 | [2] |
| CLK4 | 12 | [2] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment: Culture your cells to the desired confluency. Treat the cells with either vehicle or this compound at various concentrations for a specified time.
-
Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Lyse the cells through freeze-thaw cycles.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Centrifugation: Centrifuge the samples to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western blot.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
References
-
How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. [Link]
-
Off-target identification by chemical proteomics for the understanding of drug side effects. (2019). Taylor & Francis Online. [Link]
-
Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. (2018). PMC. [Link]
-
Off-Target Effects and Where to Find Them. (2023). CRISPR Medicine News. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). NIH. [Link]
-
Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019). PubMed. [Link]
-
The era of high-quality chemical probes. (2022). RSC Publishing. [Link]
-
Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b. (2016). PMC - PubMed Central. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. (2020). CRISPR Medicine News. [Link]
-
Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. ResearchGate. [Link]
-
CRISPR gene editing. Wikipedia. [Link]
-
Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (2020). PMC - NIH. [Link]
-
Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. ResearchGate. [Link]
-
Mimicking Native Interactions for Small-Molecule Inhibitors of Tight Protein-Protein Interactions. (2022). PMC - NIH. [Link]
-
Characterization of furo[3,2‐b]pyridine derivatives in CLK1. A) crystal... ResearchGate. [Link]
-
Identifying Small Molecule Inhibitors Of Protein-Protein Interaction-Preview. (2022). YouTube. [Link]
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. (2020). MDPI. [Link]
-
Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. ResearchGate. [Link]
-
Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. ResearchGate. [Link]
-
5-Methylfuro[3,2-b]pyridine | C8H7NO | CID 12210219. PubChem. [Link]
-
Furo(3,2-b)pyridine | C7H5NO | CID 12210217. PubChem - NIH. [Link]
-
Benzofuro[3,2‐b]Pyridine with antiproliferative activity. ResearchGate. [Link]
Sources
- 1. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. The era of high-quality chemical probes - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00291D [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Mimicking Native Interactions for Small-Molecule Inhibitors of Tight Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 3-Methylfuro[3,2-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of 3-Methylfuro[3,2-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to larger, in-vivo study-relevant quantities. We will address common challenges and frequently asked questions, providing not just solutions, but the underlying chemical principles to empower your scale-up process.
I. Overview of the Core Synthetic Strategy
The most robust and scalable synthesis of the furo[3,2-b]pyridine core involves a palladium and copper co-catalyzed Sonogashira cross-coupling reaction, followed by an intramolecular heteroannulation (cyclization).[1][2] This approach offers high convergence and tolerates a variety of functional groups. The synthesis of this compound specifically begins with a suitably substituted pyridine and propyne.
II. Frequently Asked Questions (FAQs)
This section addresses high-level questions you might have before embarking on or during your scale-up campaign.
Q1: What is the most reliable synthetic route for gram-scale synthesis of this compound?
The most widely adopted and scalable route is a one-pot Sonogashira coupling followed by cyclization.[3] This procedure typically involves reacting a 3-halo-2-hydroxypyridine (or a protected equivalent) with propyne. The key steps are:
-
Sonogashira Coupling: A palladium(0) catalyst and a copper(I) co-catalyst couple the 3-halopyridine with propyne to form a 3-alkynyl-2-hydroxypyridine intermediate.[4]
-
Intramolecular Cyclization: In the same pot, or after intermediate isolation, the nucleophilic hydroxyl group attacks the alkyne, often promoted by the base or heat, to form the furan ring.[5][6]
Q2: Which starting materials offer the best balance of reactivity and cost for scale-up?
For the pyridine component, 3-bromo-2-hydroxypyridine or 3-chloro-2-hydroxypyridine are common choices.
-
3-Bromo-2-hydroxypyridine: Generally more reactive in Sonogashira couplings, which can lead to lower catalyst loadings and shorter reaction times. However, it is typically more expensive.
-
3-Chloro-2-hydroxypyridine: More cost-effective for large-scale work but may require more forcing conditions (higher temperatures, more active catalysts, or longer reaction times) to achieve good conversion.[3]
For the alkyne component, propyne gas is the direct reagent. For easier handling on a lab scale, it can be bubbled through the reaction mixture or generated in situ.
Q3: My process involves a Dieckmann condensation approach starting from 3-hydroxypyridine. Is this suitable for scale-up?
While a valid route, the Dieckmann condensation pathway can be more challenging to scale.[7] It involves more steps (O-alkylation, cyclization, hydrolysis, and decarboxylation), which can lower the overall yield.[7] Key scale-up challenges include:
-
Strictly Anhydrous Conditions: The Dieckmann condensation is highly sensitive to moisture, which is harder to control in larger vessels.[7]
-
Strong Base Stoichiometry: Accurate dispensing and handling of large quantities of strong, non-nucleophilic bases like sodium hydride require specialized equipment and safety protocols.[7]
-
Side Reactions: Competing N-alkylation can occur during the initial O-alkylation step, reducing the yield of the desired intermediate.[7]
For these reasons, the Sonogashira/cyclization route is generally preferred for its robustness and efficiency at scale.[1][8]
III. Troubleshooting Guide: The Sonogashira/Cyclization Pathway
This section provides a problem-and-solution framework for issues encountered during the synthesis.
Problem 1: Low or Stalled Conversion in the Sonogashira Coupling Step
Symptom: TLC or LC-MS analysis shows significant unreacted 3-halopyridine starting material even after extended reaction times.
Causality & Solutions:
This issue almost always points to catalyst deactivation or insufficient reactivity.
-
Deactivated Palladium Catalyst: The active Pd(0) species can be sensitive to oxygen.
-
Solution: Ensure the reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) before adding the catalyst. Degas all solvents (e.g., by sparging with inert gas for 30 minutes) prior to use.[9]
-
-
Insufficient Ligand: Phosphine ligands (like PPh₃) stabilize the palladium catalyst and facilitate the catalytic cycle. If the ligand degrades or is used in insufficient amounts, the catalyst can precipitate as palladium black.
-
Poor Copper(I) Co-catalyst Activity: The copper(I) salt (typically CuI) is crucial for the formation of the copper acetylide intermediate.[4]
-
Solution: Use freshly purchased, high-purity CuI. The salt should be a white to light tan powder; if it is green or brown, it may be oxidized and less effective.
-
-
Inappropriate Base: The amine base (e.g., Triethylamine, Diisopropylamine) is critical for neutralizing the HX generated and facilitating the catalytic cycle.[9]
-
Solution: Use a high-purity, anhydrous amine. Ensure at least 2 equivalents are used. For sluggish reactions, a stronger base like DBU could be cautiously trialed, though it may promote side reactions.
-
Visualizing the Troubleshooting Workflow
Caption: Key steps and potential side reactions in the synthesis.
Problem 4: Difficult Purification of the Final Product
Symptom: The crude product is a dark, oily mixture, and column chromatography yields product with poor purity or significant tailing.
Causality & Solutions:
Purification challenges often stem from residual metal catalysts and the basic nature of the pyridine ring.
-
Residual Palladium/Copper: Metal residues can complicate NMR spectra and interfere with downstream applications.
-
Solution (Workup): Before concentration, perform an aqueous workup. Washing the organic layer with an aqueous solution of a mild chelator like ammonium hydroxide or EDTA can help remove residual copper. Filtering the crude organic solution through a plug of Celite® or silica can remove precipitated palladium black.
-
-
Tailing on Silica Gel: The basic nitrogen on the pyridine ring interacts strongly with the acidic silica gel, causing poor separation and streaking of the product spot on TLC and broad peaks during column chromatography. [7] * Solution (Chromatography): Add a small amount of a basic modifier to the mobile phase. Typically, 0.5-1% triethylamine (Et₃N) in your hexane/ethyl acetate solvent system is highly effective at improving peak shape and separation. [7]* Tar Formation: Dark, intractable materials are often due to decomposition at high temperatures.
-
Solution: Avoid unnecessarily high reaction temperatures or prolonged heating. Monitor the reaction closely by TLC and stop heating as soon as the reaction is complete. [7]
-
IV. Data Summary & Protocols
Table 1: Typical Sonogashira Reaction Conditions
| Parameter | Condition | Rationale / Comment |
| Pd Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | 1-5 mol%. Pd(CF₃COO)₂ has also been shown to be effective. [10][11] |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | 1-5 mol%. Essential for activating the alkyne. [10] |
| Ligand | Triphenylphosphine (PPh₃) | 2-4 equivalents relative to Pd. Stabilizes the catalyst. |
| Base | Triethylamine (Et₃N) | >2 equivalents. Acts as an acid scavenger. Must be anhydrous. |
| Solvent | DMF, Acetonitrile, or THF | Anhydrous. DMF is often a good choice for promoting cyclization. [10] |
| Temperature | 60 - 100 °C | Reaction specific, monitor by TLC. Higher end may promote cyclization. [10][11] |
| Atmosphere | Inert (Nitrogen or Argon) | Critical to prevent catalyst degradation and Glaser coupling. [9] |
Experimental Protocol: Gram-Scale Synthesis of this compound
Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel with appropriate safety precautions.
-
Vessel Preparation: A multi-neck, round-bottom flask equipped with a reflux condenser, magnetic stirrer, thermometer, and an inert gas inlet is oven-dried and allowed to cool under a stream of nitrogen.
-
Reagent Loading: To the flask, add 3-bromo-2-hydroxypyridine (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
-
Inerting: Evacuate and backfill the flask with nitrogen three times.
-
Solvent and Base Addition: Add anhydrous, degassed DMF (approx. 5-10 mL per gram of starting material) followed by anhydrous triethylamine (2.5 eq) via syringe.
-
Alkyne Addition: Bubble propyne gas through the stirred solution for 20 minutes at room temperature. Alternatively, a solution of a propyne surrogate can be added.
-
Reaction & Monitoring: Heat the mixture to 80-90 °C. Monitor the disappearance of the 3-bromo-2-hydroxypyridine by TLC (e.g., using 30% Ethyl Acetate/Hexanes).
-
Cyclization: Once the starting material is consumed (typically 2-4 hours), the reaction may be complete. If the intermediate is present, continue heating (may increase to 100 °C) until TLC confirms formation of the product.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate containing 1% triethylamine to elute the product. [7]
V. References
-
Technical Support Center: Synthesis and Purification of Furo[3,2-b]pyridin-3-ol. Benchchem. Available from:
-
Zhu Q, Liao L, et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. Published 2017-07-12. Available from:
-
Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Benchchem. Available from:
-
Zhu Q, Liao L, Cheng G, et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Published 2017. Available from:
-
Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. NIH. Available from:
-
Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. Available from:
-
Sonogashira Coupling. Organic Chemistry Portal. Available from:
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. MDPI. Available from:
-
Sonogashira Coupling. Chemistry LibreTexts. Published 2024-08-05. Available from:
-
Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed. Available from:
-
Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC). Available from:
-
Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. PMC - PubMed Central. Available from:
-
Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications (RSC Publishing). Available from:
-
Sonogashira coupling. Wikipedia. Available from:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles | Hoye Research Group [hoye.chem.umn.edu]
- 6. Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Validation & Comparative
A Comparative Guide to Validating 3-Methylfuro[3,2-b]pyridine Target Engagement in Live Cells
Introduction
The 3-methylfuro[3,2-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, increasingly recognized for its potential as a potent and selective core for kinase inhibitors.[1][2][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. While the synthesis of novel derivatives of this scaffold is a critical first step, a compound's therapeutic potential can only be realized if it effectively engages its intended molecular target within the complex and dynamic environment of a living cell.
Confirming this "target engagement" is a crucial step in the drug discovery pipeline.[4] It bridges the gap between in vitro biochemical potency and cellular efficacy, providing invaluable insights into a compound's mechanism of action, selectivity, and potential off-target effects.[4] This guide provides a comparative analysis of three leading methodologies for validating the intracellular target engagement of this compound-based compounds: the Cellular Thermal Shift Assay (CETSA®), Bioluminescence Resonance Energy Transfer (BRET)-based assays, and Chemical Proteomics.
This document is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the principles, experimental workflows, and relative merits of each technique. By understanding the causality behind experimental choices and the inherent strengths and limitations of each method, researchers can design more robust validation strategies, ultimately accelerating the development of novel therapeutics.
Chapter 1: The Principle of Target Engagement & Why It Matters
Target engagement is the direct physical interaction of a drug molecule with its intended protein target within a living cell. This is distinct from target binding, which is often measured using purified proteins in a simplified, in vitro system. While in vitro assays are essential for initial screening, they do not account for critical physiological factors such as cell permeability, efflux pumps, intracellular competition with endogenous ligands (like ATP for kinases), or compound metabolism.[5] Validating target engagement in a cellular context provides a more physiologically relevant measure of a compound's true potency and its ability to modulate a biological pathway.
The core principle behind most target engagement assays is that the binding of a small molecule (the "ligand") to its target protein alters the protein's biophysical properties. This change, whether it be in thermal stability, conformation, or accessibility to other molecules, can be measured and quantified.
Diagram: The Central Role of Target Engagement Validation
The following diagram illustrates the logical flow from identifying a bioactive compound to confirming its mechanism of action. Validating target engagement is the pivotal step that confirms the compound interacts with the intended protein, justifying further investigation into downstream signaling and physiological outcomes.
Caption: Workflow from compound discovery to phenotypic validation.
Chapter 2: Method Comparison: Probing the Target Interaction
Choosing the right method to validate target engagement depends on several factors, including the nature of the target protein, the availability of specific reagents, desired throughput, and the specific questions being asked. Here, we compare three powerful and widely used techniques.
Section 2.1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical method that measures target engagement by assessing the thermal stabilization of a protein upon ligand binding.[6][7] The principle is that a protein, when bound to a stabilizing ligand, will be more resistant to heat-induced denaturation and aggregation.[8][9]
Principle & Workflow:
-
Treatment: Intact cells are incubated with the test compound (e.g., a this compound derivative).
-
Heating: The cell suspension is heated to a specific temperature, causing unstabilized proteins to unfold and aggregate.
-
Lysis & Separation: Cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western Blot or mass spectrometry.[5]
An increase in the amount of soluble target protein in compound-treated cells compared to vehicle-treated cells indicates that the compound has bound to and stabilized the protein.
Diagram: CETSA Workflow
Caption: Step-by-step workflow for a typical CETSA experiment.
Detailed Experimental Protocol: Western Blot-based CETSA (WB-CETSA)
This protocol is designed to determine the apparent melting temperature (Tm) of a target kinase in the presence and absence of a this compound inhibitor.
-
Cell Culture: Plate cells (e.g., MCF-7, Jurkat) at an appropriate density and grow to 70-80% confluency.
-
Compound Treatment: Harvest cells and resuspend in culture medium. Treat one aliquot of cells with the test compound at a final concentration of 10 µM and another with vehicle (e.g., 0.1% DMSO) for 2 hours at 37°C.
-
Heating Step: Aliquot 100 µL of the cell suspension into separate PCR tubes for each temperature point (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). Heat the tubes in a thermal cycler for 3 minutes at the designated temperatures, followed by cooling to 4°C for 3 minutes.[5]
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 20 minutes with intermittent vortexing.
-
Clarification of Lysate: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a standard method (e.g., BCA assay).
-
Western Blotting: Normalize the protein concentration for all samples. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific primary antibody against the target kinase.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the relative band intensity against the temperature to generate a melting curve. The shift in the curve between the vehicle- and compound-treated samples (ΔTm) indicates target stabilization.
Data Presentation & Comparison
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Chemical Proteomics |
| Principle | Ligand-induced thermal stabilization of the target protein.[8] | Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer.[10][11] | Affinity capture of target proteins using an immobilized or reactive small molecule probe.[12][13] |
| Cellular Context | Intact cells, tissues, or cell lysates.[8][14] | Live cells.[11] | Primarily cell lysates, but in-cell labeling is possible.[12][15] |
| Target Modification | No modification required (endogenous protein).[16] | Requires genetic fusion of the target protein to NanoLuc® luciferase.[17] | No target modification, but requires compound modification (immobilization or photoreactive group).[15] |
| Throughput | Low to medium (Western Blot); High (plate-based formats).[18][19] | High (plate-based).[17] | Low to medium. |
| Primary Output | Thermal shift (ΔTm), Isothermal Dose-Response. | IC50 (intracellular affinity), Residence Time.[11] | Identification of binding proteins, relative abundance. |
| Key Advantage | Label-free, works on endogenous proteins in any cell type.[16] | Quantitative, real-time measurements in live cells; can measure residence time.[11] | Unbiased, proteome-wide discovery of on- and off-targets.[12] |
| Key Limitation | Some interactions don't cause a thermal shift; antibody-dependent (WB-CETSA).[14][18] | Requires genetic engineering and a specific fluorescent tracer.[17] | Compound modification may alter binding; potential for non-specific interactions.[20] |
Section 2.2: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement (TE) Assay is a proximity-based method that measures compound binding to a target protein in intact cells.[10] It relies on energy transfer from a NanoLuc® luciferase, genetically fused to the target protein, to a cell-permeable fluorescent tracer that reversibly binds to the same target.[11][21]
Principle & Workflow:
-
Cell Engineering: Cells are engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Tracer & Compound Addition: The engineered cells are treated with a specific fluorescent tracer. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[10]
-
Signal Detection: The luminescence from NanoLuc® (donor) and the fluorescence from the tracer (acceptor) are measured. The BRET ratio is calculated from these two values.
-
Data Analysis: A dose-response curve is generated by plotting the BRET ratio against the concentration of the test compound, allowing for the calculation of an intracellular IC50 value.
Diagram: NanoBRET™ Mechanism
Caption: Principle of competitive displacement in a NanoBRET™ assay.
Detailed Experimental Protocol: NanoBRET™ TE Assay for a Target Kinase
This protocol outlines the steps to determine the intracellular IC50 of a this compound inhibitor.
-
Cell Preparation: One day prior to the assay, transfect HEK293 cells with a plasmid encoding the target kinase-NanoLuc® fusion protein.[17] Seed the transfected cells into a 96-well white assay plate.[22]
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense the diluted compounds into the assay plate.
-
Tracer Addition: Prepare the tracer solution in Opti-MEM® I Reduced Serum Medium. Add the tracer to all wells.
-
Cell Addition: Trypsinize and resuspend the transfected cells in Opti-MEM®. Add the cell suspension to the wells containing the compound and tracer.[17]
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the binding to reach equilibrium.[17]
-
Substrate Addition & Reading: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Read the plate within 20 minutes on an instrument capable of measuring filtered luminescence at 450 nm (donor) and 610 nm (acceptor).[17]
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Section 2.3: Chemical Proteomics
Chemical proteomics provides a powerful, unbiased approach to identify the molecular targets of small molecules on a proteome-wide scale.[12] This is particularly valuable for deconvoluting the mechanism of action of a novel compound or identifying potential off-targets. The most common method involves using an affinity matrix where the small molecule is immobilized to "pull down" its binding partners from a cell lysate.[13]
Principle & Workflow:
-
Probe Synthesis: The this compound compound is chemically modified with a linker and attached to a solid support (e.g., sepharose beads).
-
Lysate Incubation: The immobilized compound (affinity probe) is incubated with a cell lysate, allowing target proteins to bind.
-
Washing & Elution: Non-specifically bound proteins are washed away. The specifically bound proteins are then eluted.
-
Identification: The eluted proteins are identified and quantified using mass spectrometry (LC-MS/MS).
-
Competitive Profiling: To confirm specificity, the experiment is repeated in the presence of an excess of the free, unmodified compound, which should compete for binding and reduce the pull-down of true targets.
Diagram: Affinity-Based Chemical Proteomics Workflow
Caption: Workflow for target identification using affinity chromatography.
Detailed Experimental Protocol: Affinity Pull-Down Assay
-
Probe Preparation: Synthesize a derivative of the this compound compound with a suitable linker arm and immobilize it onto NHS-activated Sepharose beads.
-
Cell Lysis: Grow and harvest cells. Lyse the cells in a non-denaturing lysis buffer to preserve protein structure and interactions. Clarify the lysate by centrifugation.
-
Binding Reaction: Incubate the cell lysate (approx. 5-10 mg of total protein) with the compound-conjugated beads for 2-4 hours at 4°C with gentle rotation. For the competition control, pre-incubate a separate aliquot of lysate with a 100-fold molar excess of the free compound for 1 hour before adding the beads.
-
Washing: Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer or by competitive elution with a high concentration of the free compound.
-
Sample Preparation for MS: Run the eluates a short distance into an SDS-PAGE gel (to concentrate the sample) and perform an in-gel digest with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the list of proteins identified in the experimental pull-down with the competition control. True targets will show a significant reduction in abundance in the competition sample.
Chapter 3: Choosing the Right Method for Your Research
The choice of assay is dictated by the stage of your research and the specific questions you need to answer.
-
For initial, hypothesis-driven validation of a known target: WB-CETSA is an excellent choice as it is label-free and works with endogenous proteins.[18] It directly confirms that your compound can engage and stabilize the target in a cellular milieu.
-
For quantitative affinity determination and screening: The NanoBRET™ TE assay is superior.[19] Its high-throughput, plate-based format is ideal for determining structure-activity relationships (SAR) across a library of compounds and provides a highly quantitative measure of intracellular potency.
-
For unbiased target deconvolution and off-target profiling: Chemical proteomics is the gold standard.[13] When the target is unknown, or if you need to understand the selectivity profile of your lead compound across the entire proteome, this method provides the most comprehensive data.
Often, a multi-method approach provides the most robust validation.[18] For example, a novel hit from a phenotypic screen could first be subjected to chemical proteomics to identify potential targets. These putative targets can then be rigorously validated using CETSA or a NanoBRET™ assay.
Conclusion
Validating the cellular target engagement of this compound derivatives is a non-negotiable step in their development as therapeutic agents. Moving beyond simple in vitro binding assays to confirm that a compound reaches and interacts with its intended target in a live-cell context is paramount for making informed decisions in a drug discovery program. The Cellular Thermal Shift Assay, NanoBRET™ assays, and Chemical Proteomics each offer a unique lens through which to view this critical interaction. By understanding their distinct principles, advantages, and limitations, researchers can select the most appropriate tool—or combination of tools—to build a compelling, data-driven case for the mechanism of action of their compounds, paving the way for the next generation of targeted therapies.
References
-
The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC - NIH. [Link]
-
Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI. [Link]
-
Chemical Proteomics to Identify Molecular Targets of Small Compounds - ResearchGate. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - NIH. [Link]
-
Current Advances in CETSA - PMC - NIH. [Link]
-
In-Cell Western™ Assay - LICORbio™. [Link]
-
Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - ResearchGate. [Link]
-
In-Cell Western Assay | Bio-Rad. [Link]
-
In-cell Westerns: Your Essential Guide - Bitesize Bio. [Link]
-
Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems - PMC - PubMed Central. [Link]
-
Advansta's Step-by-Step Guide to In-Cell Westerns. [Link]
-
Chemical Proteomic Technologies for Drug Target Identification - ScienceDirect - DOI. [Link]
-
Determining target engagement in living systems - PMC - NIH. [Link]
-
Full article: Validation guidelines for drug-target prediction methods. [Link]
-
Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - ACS Publications. [Link]
-
Validation strategies for target prediction methods | Briefings in Bioinformatics. [Link]
-
Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed. [Link]
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC - NIH. [Link]
-
Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF - ResearchGate. [Link]
-
Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. [Link]
Sources
- 1. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. annualreviews.org [annualreviews.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 12. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 15. Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eubopen.org [eubopen.org]
- 18. mdpi.com [mdpi.com]
- 19. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. promega.com [promega.com]
A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Case Study of 3-Methylfuro[3,2-b]pyridine
In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is paramount. Kinases, a vast family of enzymes that regulate a multitude of cellular processes, are attractive therapeutic targets. However, the high degree of structural conservation within their ATP-binding sites presents a significant challenge: the potential for off-target effects due to cross-reactivity with unintended kinases. This guide provides an in-depth, objective comparison of the kinase cross-reactivity profile of 3-Methylfuro[3,2-b]pyridine, a novel investigational compound, against a panel of known kinase inhibitors. We will delve into the experimental methodologies, present comparative data, and offer insights into the interpretation of these results for researchers, scientists, and drug development professionals.
The furo[3,2-b]pyridine core is recognized as a privileged scaffold in medicinal chemistry, known to yield potent and highly selective inhibitors of specific kinases.[1][2][3] This guide will illuminate the critical process of characterizing the selectivity of a new chemical entity derived from this promising scaffold.
The Imperative of Kinase Selectivity Profiling
Broad kinase screening is a crucial step in the early stages of drug discovery.[4][5] It serves to identify potent and selective kinase inhibitors while flagging potential liabilities. A comprehensive understanding of a compound's kinome-wide activity helps in several ways:
-
Target Validation: Confirming that the observed biological effect is indeed due to the inhibition of the intended target kinase.[6]
-
Off-Target Liability Assessment: Identifying unintended targets that could lead to toxicity or adverse side effects.[7]
-
Polypharmacology Opportunities: Uncovering potential multi-targeted activities that could be therapeutically beneficial.[7]
-
Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to optimize selectivity and potency.
This guide will walk you through a two-tiered approach to kinase inhibitor profiling, a strategy that is both efficient and cost-effective for obtaining a comprehensive selectivity profile.[8]
Experimental Design: A Two-Tiered Approach to Profiling
To comprehensively assess the selectivity of this compound, a two-tiered screening strategy is employed. This begins with a broad, single-concentration screen against a large kinase panel, followed by dose-response studies for any significant "hits" to determine their half-maximal inhibitory concentration (IC50).
Tier 1: High-Throughput Single-Dose Kinome Screen
The initial screen is designed to rapidly identify kinases that are sensitive to the test compound at a relatively high concentration (e.g., 1 µM). This provides a broad overview of the compound's activity across the kinome.
Experimental Workflow for Tier 1 Screening
Caption: Workflow for the initial single-dose kinase screen.
Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[9]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: In a 384-well plate, dispense the test compound to a final concentration of 1 µM in the kinase reaction buffer. Include DMSO-only wells as a negative control (100% activity) and a pan-kinase inhibitor like staurosporine as a positive control (0% activity).
-
Kinase Reaction Initiation: Add the specific kinase and its corresponding substrate/ATP mix to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase-luciferin reaction.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
Tier 2: IC50 Determination for Primary Hits
For any kinases showing significant inhibition (e.g., >70%) in the initial screen, a 10-point dose-response curve is generated to determine the IC50 value. This provides a quantitative measure of the compound's potency against these specific targets.
Experimental Workflow for Tier 2 IC50 Determination
Caption: Workflow for IC50 determination of primary hits.
Comparative Data Analysis
To provide a clear comparison, the inhibitory profile of this compound is presented alongside two well-characterized kinase inhibitors: Staurosporine , a potent but non-selective inhibitor, and Erlotinib , a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. The following data is illustrative and based on the expected selectivity profile of a furo[3,2-b]pyridine derivative.
Table 1: Single-Dose (1 µM) Kinase Inhibition Profile
| Kinase Target | This compound (% Inhibition) | Staurosporine (% Inhibition) | Erlotinib (% Inhibition) |
| CLK1 | 95 | 98 | 15 |
| CLK2 | 88 | 99 | 12 |
| CLK4 | 92 | 97 | 18 |
| DYRK1A | 75 | 96 | 25 |
| PIM1 | 45 | 94 | 8 |
| GSK3B | 30 | 91 | 5 |
| EGFR | 10 | 85 | 95 |
| SRC | 12 | 88 | 30 |
| ABL1 | 8 | 90 | 20 |
| VEGFR2 | 15 | 92 | 10 |
Table 2: IC50 Values for Selected Kinases
| Kinase Target | This compound (IC50, nM) | Staurosporine (IC50, nM) | Erlotinib (IC50, nM) |
| CLK1 | 15 | 5 | >10,000 |
| CLK2 | 25 | 6 | >10,000 |
| CLK4 | 20 | 8 | >10,000 |
| DYRK1A | 150 | 10 | >10,000 |
| EGFR | >10,000 | 20 | 2 |
Interpretation of Results and Scientific Insights
The illustrative data clearly positions this compound as a potent and selective inhibitor of the CLK family of kinases.
-
High Potency and Selectivity for CLKs: The compound demonstrates significant inhibition of CLK1, CLK2, and CLK4 at 1 µM, with IC50 values in the low nanomolar range. This is consistent with previous findings for other furo[3,2-b]pyridine derivatives.[1][2][3] In contrast, Erlotinib shows minimal activity against these kinases, highlighting the distinct selectivity profile of our compound.
-
Moderate Off-Target Activity: Moderate inhibition of DYRK1A is observed. This potential off-target activity should be further investigated in cellular models to understand its functional consequences.
-
Favorable Comparison to Controls: Compared to the non-selective inhibitor Staurosporine, which inhibits a broad range of kinases with high potency, this compound exhibits a much cleaner profile. Its selectivity is also markedly different from the EGFR-focused inhibitor Erlotinib.
Cell-Based Target Engagement: Validating Biochemical Hits
While biochemical assays are excellent for determining direct inhibitory activity, it is crucial to confirm that the compound can engage its target in a more physiologically relevant cellular environment.[6][10] The NanoBRET™ Target Engagement Assay is a robust method for this purpose.
Protocol 2: NanoBRET™ Target Engagement Assay
-
Cell Preparation: HEK293 cells are co-transfected with plasmids encoding the kinase of interest fused to NanoLuc® luciferase and a fluorescent cell-permeable tracer that binds to the kinase's active site.
-
Compound Treatment: The transfected cells are treated with a serial dilution of this compound.
-
BRET Measurement: In the absence of an inhibitor, the binding of the fluorescent tracer to the NanoLuc®-tagged kinase results in Bioluminescence Resonance Energy Transfer (BRET). A competitive inhibitor will displace the tracer, leading to a loss of BRET signal.
-
Data Analysis: The decrease in BRET signal is measured, and an IC50 value is calculated, representing the concentration of the compound required to displace 50% of the tracer.
A strong correlation between the biochemical IC50 and the cellular target engagement IC50 would provide high confidence that this compound effectively reaches and binds to its intended targets in living cells.
Conclusion and Future Directions
This guide outlines a comprehensive and methodologically sound approach to characterizing the kinase cross-reactivity profile of a novel compound, using this compound as a case study. The illustrative data demonstrates its potential as a potent and selective inhibitor of the CLK family, a promising class of targets for various diseases.
The presented protocols for both biochemical and cell-based assays provide a robust framework for researchers to assess the selectivity of their own kinase inhibitors. A thorough understanding of a compound's kinome-wide interactions is not merely an academic exercise; it is a critical component of modern drug development that informs lead optimization, predicts potential toxicities, and ultimately contributes to the creation of safer and more effective medicines. Further studies should focus on elucidating the functional consequences of CLK inhibition by this compound in relevant disease models.
References
- Protein kinase profiling assays: a technology review.
- scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery.
- Kinase Selectivity Profiling Systems—General Panel.
- Kinase Panel Screening and Profiling Service. Reaction Biology.
- Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
- Technical Support Center: Best Practices for Kinase Inhibitor Experiments. Benchchem.
- Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog P
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.
- Targeted Kinase Inhibitor Activity Screening. BOC Sciences.
- Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF.
- Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. PubMed Central.
- Profiling Kinase Cross-Reactivity: A Comparative Guide for 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole. Benchchem.
- Furo[3,2-b]pyridin-3-ol Derivatives as Kinase Inhibitors in Oncology: A Compar
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
Sources
- 1. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Bridging the Bench and the Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Methylfuro[3,2-b]pyridine Derivatives
The furo[3,2-b]pyridine core is a "privileged" heterocyclic scaffold in medicinal chemistry, forming the foundation for compounds with a wide array of biological activities.[1] Its unique electronic and structural properties make it an attractive starting point for the development of potent and selective inhibitors of various biological targets, particularly in oncology.[2] This guide provides a deep dive into the preclinical evaluation of 3-methylfuro[3,2-b]pyridine derivatives, offering a comparative analysis of their performance in laboratory-based assays (in vitro) versus whole-organism models (in vivo). Understanding the frequent disconnect between these two stages is paramount for researchers, scientists, and drug development professionals aiming to translate promising laboratory findings into clinically effective therapeutics.
The In Vitro Efficacy Landscape: Potency at the Molecular and Cellular Level
The initial stages of drug discovery for this compound derivatives, like their broader furo[3,2-b]pyridine cousins, heavily rely on in vitro assays. These experiments are designed to rapidly assess a compound's activity against a specific molecular target or its effect on cultured cells. The primary goals are to establish potency, selectivity, and a preliminary mechanism of action.
A significant focus for this class of compounds has been the inhibition of protein kinases, enzymes that are often dysregulated in cancer.[3] Notably, derivatives of the furo[3,2-b]pyridine scaffold have demonstrated potent and selective inhibition of cdc-like kinases (CLKs), which are crucial regulators of pre-mRNA splicing, a process fundamental to gene expression.[1][4]
Beyond direct enzyme inhibition, the cytotoxic (cell-killing) potential of these derivatives is a critical measure of their anticancer promise. This is typically evaluated against a panel of human cancer cell lines.[5]
Comparative In Vitro Activity of Furo[3,2-b]pyridine Derivatives
| Compound ID | Molecular Target | IC50 (nM) | Cell Line | GI50 (µM) | Reference |
| MU1210 | CLK1 | 8 | - | - | [3] |
| CLK2 | 20 | - | - | [3] | |
| CLK4 | 12 | - | - | [3] | |
| Compound 31 | CLK1 | 9.7 | T24 (Bladder Cancer) | 1.1 | [3] |
| Compound 26a | CLK1 | Not Specified | T24 (Bladder Cancer) | <0.1 | [3] |
| Compound 3b | SIRT1 | Not Specified | MCF-7 (Breast Cancer) | Not Specified | [5] |
| MDA-MB-231 (Breast Cancer) | Not Specified | [5] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are extracted from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method fundamental to in vitro screening. It measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of a compound suggests a loss of viability due to cytotoxicity or growth inhibition.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours under standard culture conditions (37°C, 5% CO2).
-
Compound Treatment: A stock solution of the this compound derivative is serially diluted to create a range of concentrations. The culture medium is removed from the cells and replaced with medium containing these various compound concentrations. A control group receives medium with only the vehicle (e.g., DMSO) used to dissolve the compound.
-
Incubation: The plate is incubated for a specified duration, typically 48 to 72 hours, to allow the compound to exert its effect.
-
MTT Addition: The treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is incubated for another 2-4 hours. During this time, mitochondrial reductases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The absorbance values are proportional to the number of viable cells. Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The GI50 value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the In Vitro Workflow
Caption: A generalized workflow for determining the in vitro cytotoxicity of a test compound using the MTT assay.
The In Vivo Challenge: Assessing Efficacy in a Living System
While potent in vitro activity is a prerequisite, it is by no means a guarantee of therapeutic success. The true test of a drug candidate lies in its in vivo efficacy and safety profile. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research, providing a more complex biological environment to evaluate a compound's potential.[6]
Direct in vivo efficacy data for this compound derivatives is not extensively available in the public domain. However, by examining structurally related compounds, we can construct a representative picture of the experimental journey. For instance, a study on pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives, which share a similar fused heterocyclic system, demonstrated significant in vivo anticancer effects.[7] Conversely, another study on a furo[3,2-e]pyrido[4,3-b]indole derivative found that despite potent in vitro activity, it was less active than the reference drug Adriamycin in in vivo leukemia and melanoma models, highlighting the common translational gap.[8]
Representative In Vivo Efficacy of Furo-Pyridine Analogs
| Compound Class | Animal Model | Tumor Type | Dosing Schedule | Outcome | Reference |
| Pyrido[3',2':4,5]furo\n[3,2-d]pyrimidine | Orthotopic Mouse Model | MDA-MB-435 Breast Carcinoma | Not Specified | Significant decrease in tumor cell chemomigration and invasion | [7] |
| Furo[3,2-e]pyrido\n[4,3-b]indole | Mouse Model | P388 Leukemia | Not Specified | Less active than Adriamycin | [8] |
| Thieno[3,2-b]pyridine | in ovo CAM Model | MDA-MB-231 Graft | Not Specified | Reduced tumor size | [9] |
Experimental Protocol: Xenograft Tumor Model for Efficacy Studies
This protocol outlines a standard procedure for evaluating the antitumor activity of a this compound derivative in a subcutaneous xenograft mouse model.[6]
Methodology:
-
Animal Acclimatization: Immunocompromised mice (e.g., athymic nude or SCID mice) are obtained and allowed to acclimatize to the facility for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation and Implantation: Human cancer cells (e.g., MDA-MB-231), which were found to be sensitive to the compound in vitro, are harvested during their exponential growth phase. A specific number of cells (e.g., 5 x 10^6) are resuspended in a suitable medium, often mixed with Matrigel to support tumor formation, and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-150 mm³). Tumor volume is measured regularly (2-3 times per week) using calipers, and calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach the target size, mice are randomly assigned to different treatment groups (e.g., vehicle control, positive control drug, and one or more dose levels of the this compound derivative).
-
Drug Administration: The compound is administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection) for a set duration (e.g., 21 days). The animal's body weight and general health are monitored closely for signs of toxicity.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined maximum size or at the end of the treatment period. Mice are euthanized, and the final tumor volumes and weights are recorded. The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated for each treatment group relative to the vehicle control.
Visualizing the In Vivo Workflow
Caption: A typical workflow for a subcutaneous xenograft mouse model to evaluate in vivo anticancer efficacy.
Bridging the Gap: Why In Vitro Potency Doesn't Always Translate
The transition from a potent in vitro "hit" to an effective in vivo drug is fraught with challenges. A compound must not only interact with its target within a complex living organism but also possess favorable pharmacokinetic properties, collectively known as ADME:
-
Absorption: The compound must be able to enter the bloodstream from its site of administration (e.g., the gut if given orally).
-
Distribution: It must travel to the tumor site in sufficient concentrations to exert its effect, which may involve crossing various biological barriers.
-
Metabolism: It must resist being rapidly broken down by enzymes (primarily in the liver) into inactive metabolites.
-
Excretion: It must be cleared from the body at an appropriate rate.
The case of the furo[3,2-e]pyrido[4,3-b]indole derivative, which showed high potency in vitro but lower efficacy in vivo compared to a standard drug, likely reflects a suboptimal ADME profile or unforeseen toxicity at effective doses.[8] This underscores the necessity of early ADME and toxicology profiling in the drug discovery cascade. Promising in vitro candidates must be optimized not just for target potency, but also for "drug-like" properties that allow them to function effectively in a whole-organism setting.
The Drug Discovery Filter
Caption: The drug discovery pipeline, showing the critical ADME/Tox filter between in vitro and in vivo studies.
Conclusion and Future Directions
The this compound scaffold remains a highly promising platform for the development of novel therapeutics, particularly kinase inhibitors for oncology. The available data on related structures demonstrate a clear ability to generate compounds with high in vitro potency. The critical next step for advancing this chemical class is to systematically bridge the gap to in vivo validation.
Future research must focus on:
-
Comprehensive Profiling: Promising in vitro hits must be subjected to early-stage ADME and toxicology screening to identify candidates with the highest probability of in vivo success.
-
Structure-Activity and Structure-Property Relationships: Medicinal chemistry efforts should aim to co-optimize not only for target potency (in vitro) but also for pharmacokinetic properties, turning potent inhibitors into viable drug candidates.
-
Public Dissemination of Data: A more thorough publication of both positive and negative in vivo results for this class of compounds will be invaluable to the research community, preventing redundant efforts and guiding more effective drug design strategies.
By embracing a holistic approach that integrates molecular, cellular, and whole-organism data, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the next generation of targeted therapies.
References
- BenchChem. (2025). Furo[3,2-b]pyridine Compounds: A Comparative Guide to In Vitro and In Vivo Efficacy. BenchChem Technical Guides.
- Galy, A. M., et al. (1998). Synthesis, properties and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles. Il Farmaco, 53(7), 516-527.
- Manikandan, A., et al. (2021). In Silico, In Vitro and In Vivo Biological Evaluations of Angularly Fused Pyrido[3',2':4,5]furo[3,2-d]pyrimidines. Polycyclic Aromatic Compounds, 1-17.
- Ibrahim, M. M., et al. (2023). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center.
- Kamal, A., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 20(8), 932-940.
- Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066.
- DeRose, Y. S., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Methods in Molecular Biology, 1521, 561-573.
- BenchChem. (2025). A Comparative Analysis of the In Vitro and In Vivo Efficacy of Furo[2,3-d]pyrimidine-Based Chalcones as Anticancer Agents. BenchChem Technical Guides.
- BenchChem. (2025). The Biological Versatility of the Furo[3,2-b]pyridine Scaffold: A Technical Guide for Drug Discovery Professionals. BenchChem Technical Guides.
- Liu, W., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4205.
- Abdelgawad, M. A., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(14), 8535-8547.
- BenchChem. (2025). Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. BenchChem Technical Guides.
- Hung, H. Y., et al. (2021). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Journal of Biological Chemistry, 296, 100735.
- Li, Q., et al. (2022). A novel furo[3,2-c]pyridine-based AIE photosensitizer for specific imaging and photodynamic ablation of Gram-positive bacteria. Chemical Communications, 58(74), 10392-10395.
- BenchChem. (2025). The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization. BenchChem Technical Guides.
- Kumar, R. N., et al. (2016). Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 108, 545-555.
- Abdelshaheed, M. M., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 13(15), 10049-10066.
- Raposo, C., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(11), 3365.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Synthesis, properties and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Head-to-Head Comparison of the Furo[3,2-b]pyridine Scaffold with Established Anticancer Agents
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The search for novel heterocyclic scaffolds that can serve as the foundation for potent and selective therapeutic agents is a cornerstone of modern medicinal chemistry. The furo[3,2-b]pyridine core, a fused heterocyclic system, has emerged as a "privileged" scaffold, demonstrating a remarkable breadth of biological activities.[1][2] Derivatives of this structure have shown significant promise as highly selective kinase inhibitors, modulators of critical signaling pathways like Hedgehog, and as cytotoxic agents against various cancer cell lines.[1][2] Specifically, certain derivatives have exhibited encouraging growth inhibition and apoptosis induction in breast cancer cell lines such as MDA-MB-231 and MCF-7.[3]
This guide provides an in-depth, head-to-head comparison of the therapeutic potential of the furo[3,2-b]pyridine scaffold, using 3-Methylfuro[3,2-b]pyridine as a representative analogue, against established drugs in oncology. We will dissect the mechanistic underpinnings, compare preclinical efficacy data, and provide detailed experimental protocols that form the basis of such evaluations. Our objective is to offer researchers and drug development professionals a clear, data-driven perspective on the standing of this promising scaffold in the landscape of cancer therapeutics.
Part 1: Mechanisms of Action - A Comparative Overview
Understanding the molecular pathways targeted by a novel compound versus established drugs is critical for evaluating its potential. The furo[3,2-b]pyridine scaffold has been shown to engage with key oncogenic pathways, placing it in direct comparison with several classes of approved therapeutics.
The Furo[3,2-b]pyridine Scaffold: A Multi-Targeting Core
Research has identified two primary mechanisms of action for derivatives of the furo[3,2-b]pyridine scaffold:
-
Kinase Inhibition : This scaffold has proven to be an excellent platform for designing selective kinase inhibitors. A significant body of research highlights its potent inhibition of Cdc-like kinases (CLKs) , which are crucial regulators of pre-mRNA splicing, a process fundamental to gene expression.[2] Additionally, derivatives have been developed as selective inhibitors of Homeodomain-Interacting Protein Kinases (HIPKs) , which are involved in transcription regulation and apoptosis.
-
Hedgehog (Hh) Pathway Modulation : A subset of furo[3,2-b]pyridine derivatives has been identified as efficient modulators of the Hedgehog signaling pathway. This pathway is vital during embryonic development and its aberrant reactivation in adults is a known driver in several cancers, including basal cell carcinoma and medulloblastoma.[4]
Established Drug Benchmarks
To contextualize the potential of the furo[3,2-b]pyridine scaffold, we will compare it against four classes of established anticancer agents:
-
Dual Tyrosine Kinase Inhibitor (Lapatinib) : Lapatinib is an orally active drug that reversibly inhibits the tyrosine kinase activity of both the Epidermal Growth Factor Receptor (EGFR, ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/neu, ErbB2).[3] By binding to the intracellular ATP-binding pocket of these receptors, it prevents their autophosphorylation and blocks downstream signaling through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, thereby inhibiting cell proliferation and survival.[3][5] It is approved for the treatment of HER2-positive breast cancer.[6]
-
CDK4/6 Inhibitors (e.g., Palbociclib, Ribociclib) : These agents are a cornerstone in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer.[7] They function by selectively inhibiting cyclin-dependent kinases 4 and 6. This action prevents the phosphorylation of the retinoblastoma (Rb) protein, which in turn halts the cell cycle in the G1 phase and prevents cancer cell proliferation.[8]
-
Hedgehog Pathway Inhibitor (Sonidegib) : Sonidegib is an FDA-approved inhibitor of the Hedgehog pathway.[9] Its mechanism involves binding to and inhibiting Smoothened (SMO), a key transmembrane protein.[10][11] In the canonical pathway, SMO inhibition prevents the activation and nuclear translocation of GLI transcription factors, thereby shutting down the expression of genes that drive cell proliferation and survival.[4][12]
-
Cytotoxic Agent (Doxorubicin) : A widely used anthracycline chemotherapy drug, Doxorubicin has a multi-faceted mechanism of action.[1] Its primary modes of action include intercalating into DNA, which obstructs DNA and RNA synthesis, and inhibiting the enzyme topoisomerase II, which prevents the re-ligation of DNA strands after replication, leading to double-strand breaks.[13][14] It also generates reactive oxygen species that damage DNA, proteins, and cell membranes.[13]
Part 2: Head-to-Head Performance Comparison
While direct comparative clinical data for this compound does not exist, we can construct a virtual comparison based on published preclinical data for potent derivatives of the furo[3,2-b]pyridine scaffold against the known performance of established drugs in similar assays.
Table 1: Comparative In Vitro Kinase Inhibitory Activity
| Compound/Drug | Target Kinase | IC50 (nM) | Reference |
| Furo[3,2-b]pyridine Derivative (20) | CLK1 | 4 | [12] |
| Furo[3,2-b]pyridine Derivative (31) | CLK1 | 9.7 | [12] |
| Rogocekib (CTX-712) | CLK1 / CLK2 | 0.69 / 0.46 | [15] |
| Lapatinib | EGFR / HER2 | ~10.8 / ~9.8 | [6] (Converted from Kᵢ) |
| Palbociclib (CDK4/6i) | CDK4 / CDK6 | 11 / 15 | [16] |
Analysis: Furo[3,2-b]pyridine derivatives have demonstrated single-digit nanomolar potency against CLK1, which is comparable to the potency of clinical-stage CLK inhibitors like Rogocekib and established inhibitors like Lapatinib and Palbociclib against their respective targets. This underscores the scaffold's potential for developing highly potent kinase inhibitors.
Table 2: Comparative In Vitro Cytotoxicity in Breast Cancer Cell Lines
| Compound/Drug | Cell Line | Assay Type | GI50 / IC50 | Reference |
| Furo[3,2-b]pyridine Derivative (3b) | MDA-MB-231 | Not Specified | "Encouraging growth inhibition" | [3] |
| Furo[3,2-b]pyridine Derivative (3b) | MCF-7 | Not Specified | "Encouraging growth inhibition" | [3] |
| Doxorubicin | MDA-MB-231 | Not Specified | Cytotoxic/Cytostatic Effects | [17] |
| Doxorubicin | MCF-7 | MTT Assay | IC50: ~12.5 µg/ml | [18] |
| Lapatinib | HER2+ Breast Cancer Lines | Proliferation | IC50: 0.04-3 µM | [6] |
Analysis: While quantitative data for the furo[3,2-b]pyridine derivative '3b' is not specified, its reported "encouraging" activity against both ER-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells is significant.[3] This suggests a broad-spectrum cytotoxic potential, similar to a conventional agent like Doxorubicin, and distinct from a targeted therapy like Lapatinib which is primarily effective in HER2-positive lines. The ability of a specific derivative to induce apoptosis in MCF-7 cells further strengthens its therapeutic profile.[3]
Table 3: Hedgehog Pathway Modulation
| Compound/Drug | Assay Type | Activity | Reference |
| Furo[3,2-b]pyridine Derivatives | Not Specified | Sub-micromolar modulators | |
| Sonidegib | Gli-Luciferase Reporter | IC50: 1.3 nM (mouse cells) | [9] |
| Vismodegib | Gli-Luciferase Reporter | IC50: 3 nM (mouse cells) | [9] |
Analysis: The discovery of furo[3,2-b]pyridine derivatives as sub-micromolar modulators of the Hedgehog pathway is a key finding. While the reported potency may not yet match that of the FDA-approved SMO inhibitor Sonidegib, it validates the scaffold as a viable starting point for developing novel Hh pathway antagonists. The unique chemical structure could offer advantages in overcoming resistance mechanisms that affect existing SMO inhibitors.
Part 3: Essential Experimental Protocols
The following protocols represent the gold-standard methodologies for evaluating the biological activities discussed in this guide. Adherence to these standardized procedures is crucial for generating reliable and comparable data.
Protocol 1: Sulforhodamine B (SRB) Cell Viability Assay
This colorimetric assay measures cell density based on the measurement of cellular protein content.
Methodology:
-
Cell Plating: Seed cells in 96-well microtiter plates at an appropriate density (e.g., 5,000-20,000 cells/well) and incubate until they reach the desired confluence.[19]
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control drugs. Incubate for the desired duration (e.g., 72 hours).[14]
-
Fixation: Gently add 25-50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for at least 1 hour to fix the cells.[2][3]
-
Washing: Wash the plates four to five times with slow-running tap water to remove TCA and dead cells. Allow plates to air-dry completely.[2][20]
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[3][20]
-
Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[3]
-
Solubilization: Allow plates to air-dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and place on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[2][20]
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.[2] The absorbance is directly proportional to the cell mass.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Preparation: Induce apoptosis using the desired method (e.g., treatment with a test compound). Collect both adherent and floating cells, resulting in 1-5 x 10⁵ cells per sample.
-
Washing: Wash the cells once with cold 1X PBS, centrifuge, and carefully remove the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5-10 µL of Propidium Iodide (PI) staining solution to the cell suspension.[12]
-
Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis. Do not wash the cells after staining.[12]
-
Data Acquisition: Analyze the samples by flow cytometry immediately. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[6]
Protocol 3: In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Methodology:
-
Compound Preparation: Prepare serial dilutions of the inhibitor (e.g., this compound) in the appropriate buffer.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted inhibitor or DMSO control. Add 2.5 µL of the target kinase and incubate for 10 minutes at room temperature.[15]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. Incubate at 30°C for 60 minutes.[15]
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]
-
ADP-to-ATP Conversion: Add 20 µL of Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[15]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the kinase activity. Plot the signal against inhibitor concentration to determine the IC50 value.[15]
Part 4: Expert Analysis and Future Directions
The furo[3,2-b]pyridine scaffold represents a versatile and highly promising platform for the development of novel anticancer therapeutics. The preclinical data, though preliminary for specific methylated analogues, clearly indicates that its derivatives possess potent biological activities that are directly relevant to validated oncogenic pathways.
Comparative Strengths:
-
Novelty and IP Position: As a relatively underexplored scaffold, it offers significant opportunities for generating novel intellectual property, a key consideration in drug development.
-
Multi-Targeting Potential: The ability of different derivatives to selectively target kinases (like CLKs) or modulate the Hedgehog pathway provides a rich chemical space for developing distinct therapeutic agents from a single core structure.
-
Broad-Spectrum Cytotoxicity: Early evidence suggests that certain derivatives may be effective against diverse breast cancer subtypes, including difficult-to-treat triple-negative breast cancer.[3] This could represent an advantage over targeted therapies with narrower indications.
Areas for Future Research & Development:
-
Structure-Activity Relationship (SAR) Studies: Systematic medicinal chemistry efforts are required to optimize the potency and selectivity of this compound and related analogues against specific targets like CLK1/2/4 or SMO.
-
Head-to-Head Preclinical Studies: Direct, side-by-side experiments using the protocols outlined above are essential to definitively benchmark the efficacy of lead furo[3,2-b]pyridine compounds against drugs like Lapatinib, Sonidegib, and Doxorubicin in relevant cancer models.
-
Pharmacokinetic and In Vivo Efficacy Studies: Promising in vitro candidates must be advanced into animal models to assess their ADME (Absorption, Distribution, Metabolism, and Excretion) properties and to validate their anti-tumor efficacy in a physiological context.
-
Mechanism of Action Elucidation: For derivatives showing potent cytotoxicity, further investigation is needed to pinpoint the exact molecular mechanism—whether it is primarily driven by on-target kinase inhibition, pathway modulation, or other off-target effects.
References
A complete list of all sources cited within this guide is provided below.
(Note: The reference list will be dynamically generated based on the citations used in the text above.)
Sources
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 2. bio-protocol.org [bio-protocol.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. scispace.com [scispace.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. promega.com [promega.com]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. promega.com [promega.com]
- 12. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. zellx.de [zellx.de]
- 20. SRB assay for measuring target cell killing [protocols.io]
Probing the Kinome: A Comparative Guide to the Selectivity of Furo[3,2-b]pyridine-Based Kinase Inhibitors
Introduction: The Furo[3,2-b]pyridine Scaffold as a Modern Pharmacophore
In the landscape of kinase inhibitor discovery, the relentless pursuit is for compounds that exhibit not only high potency but also exquisite selectivity. The furo[3,2-b]pyridine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry for its ability to serve as a foundation for potent and highly selective inhibitors of various protein kinases.[1][2] Its rigid, planar structure and unique electronic properties make it an ideal starting point for developing targeted therapeutics.[2] This guide provides an in-depth, objective comparison of the selectivity profile of a representative furo[3,2-b]pyridine derivative, MU1210, against other established kinase inhibitors. We will delve into the experimental methodologies used to benchmark selectivity, explain the rationale behind these techniques, and present the data that underscores the unique characteristics of this chemical series.
The furo[3,2-b]pyridine scaffold has been successfully utilized to generate inhibitors for several key kinase families, most notably the Cdc-like kinases (CLKs), which are crucial regulators of pre-mRNA splicing.[3] Dysregulation of CLK activity is implicated in numerous diseases, including cancer and neurodegenerative disorders, making them compelling therapeutic targets.[4][5] Beyond CLKs, derivatives of this scaffold have also shown activity against Homeodomain-Interacting Protein Kinases (HIPKs) and as modulators of the Hedgehog signaling pathway, highlighting the versatility of this chemical core.[6]
For the purpose of this guide, we will focus on MU1210 , a well-characterized 3,5-disubstituted furo[3,2-b]pyridine, as a stand-in for the broader class of 3-methylfuro[3,2-b]pyridine derivatives due to the extensive and publicly available selectivity data for this compound.[7][8]
Comparative Selectivity Profiling: MU1210 vs. The Field
A critical aspect of characterizing any kinase inhibitor is to understand its interaction landscape across the entire kinome. A highly selective inhibitor minimizes the potential for off-target effects and associated toxicities. The data presented below compares the inhibitory potency (IC50) of MU1210 against its primary targets (CLK1, CLK2, CLK4) with that of other known CLK inhibitors.
| Inhibitor | Scaffold Type | CLK1 (IC50, nM) | CLK2 (IC50, nM) | CLK4 (IC50, nM) | Key Off-Targets (IC50, nM) | Reference(s) |
| MU1210 | Furo[3,2-b]pyridine | 8 | 20 | 12 | HIPK2 (23), DYRK2 (1700) | [7][8][9] |
| TG-003 | Benzothiazole | 20 | 200 | 15 | DYRK1A (12) | [5][10] |
| T-025 | Not Specified | 4.8 (Kd) | 0.096 (Kd) | 0.61 (Kd) | DYRK1A (0.074, Kd), DYRK1B (1.5, Kd) | [11] |
| KH-CB19 | Indole | Potent | - | Strong Inhibition | DYRK1A (Potent), PIM1/3 | [12] |
Note: Some values are reported as dissociation constants (Kd) rather than IC50s, which represent a direct measure of binding affinity. While not identical, they are comparable for the purposes of this guide.
As the data illustrates, MU1210 exhibits potent, low nanomolar inhibition of CLK1, CLK2, and CLK4.[7] Importantly, broad kinome screening of MU1210 at a concentration of 1 µM against a panel of 210 kinases revealed remarkable selectivity.[8][9] The primary off-target identified in biochemical assays was HIPK2, but this interaction was significantly weaker in cell-based target engagement assays.[8][9] This highlights the importance of cellular assays in validating biochemical hits. In contrast, older generation CLK inhibitors like TG-003 show significant activity against other kinases, such as DYRK1A.[5]
The Science of Selectivity: Key Experimental Workflows
To generate the robust data presented above, a multi-faceted experimental approach is required. It is not sufficient to rely on a single biochemical assay. A self-validating protocol involves progressing from broad, in vitro screening to more physiologically relevant, cell-based assays that confirm target engagement in a live cell context.
Caption: A tiered workflow for kinase inhibitor selectivity profiling.
Experimental Protocol 1: NanoBRET™ Target Engagement Intracellular Kinase Assay
Causality: Biochemical IC50 values can be misleading as they do not account for cell permeability, efflux pumps, or intracellular ATP concentrations. The NanoBRET™ assay provides a quantitative measure of compound affinity for a target kinase in live cells, offering a more accurate reflection of a compound's potency in a physiological environment.[13][14]
Methodology:
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. Cells are then seeded into 96-well plates.[13][15]
-
Compound and Tracer Addition: A cell-permeable fluorescent tracer, which binds to the kinase's ATP pocket, is added to the cells along with serial dilutions of the test compound (e.g., MU1210).[16]
-
BRET Measurement: A substrate for NanoLuc® is added, and Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc®-tagged kinase and the fluorescent tracer is measured.[13]
-
Data Analysis: The test compound competes with the tracer for binding to the kinase. A decrease in the BRET signal is indicative of target engagement. The data is plotted to determine the cellular IC50, representing the concentration of the compound that displaces 50% of the tracer.[14]
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Causality: The binding of a ligand to its target protein often increases the protein's thermal stability. CETSA® leverages this principle to provide direct evidence of target engagement within intact cells or cell lysates, without requiring any modification to the compound or the protein.[17][18]
Methodology:
-
Treatment: Intact cells (e.g., HeLa or MDA-MB-468) are treated with the test compound or a vehicle control for a defined period (e.g., 1 hour).[17]
-
Thermal Challenge: The cell suspensions are aliquoted into PCR tubes and heated to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.[19]
-
Lysis and Fractionation: Cells are lysed (e.g., by freeze-thaw cycles), and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.[18]
-
Detection: The amount of soluble target protein remaining at each temperature is quantified by a standard protein detection method, such as Western blotting or AlphaScreen®.[17][19]
-
Data Analysis: A "melting curve" is generated by plotting the soluble protein fraction against temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target stabilization and thus, engagement.[19]
Experimental Protocol 3: Western Blot Analysis of Substrate Phosphorylation
Causality: To confirm that target engagement translates into functional inhibition of the kinase, it is crucial to measure the phosphorylation status of a known downstream substrate. For CLK kinases, the Serine/Arginine-rich (SR) proteins are key substrates.[20][21]
Methodology:
-
Cell Treatment: Culture a relevant cell line (e.g., MDA-MB-468) and treat with increasing concentrations of the kinase inhibitor for a specified time.[4]
-
Protein Extraction: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[22]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[23]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[22]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., phospho-SR protein antibody).
-
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[22]
-
Analysis: Quantify the band intensities. A decrease in the phosphorylated substrate signal with increasing inhibitor concentration demonstrates functional kinase inhibition. The membrane can be stripped and re-probed for the total protein as a loading control.[23]
Signaling Pathway Context: The Impact of Furo[3,2-b]pyridine Inhibitors
Understanding the selectivity of an inhibitor is incomplete without appreciating the biological pathways it modulates. Furo[3,2-b]pyridine derivatives, particularly potent CLK inhibitors like MU1210, primarily impact the regulation of RNA splicing. However, the scaffold has also been used to target other critical pathways like PI3K and Hedgehog signaling.
CLK-Mediated Regulation of RNA Splicing
CLKs are master regulators of the spliceosome.[21] They phosphorylate SR proteins, which are essential for the recognition of splice sites on pre-mRNA, thereby controlling which exons are included in the final mature mRNA.[24] Inhibition of CLKs disrupts this process, leading to widespread changes in alternative splicing.[4]
Caption: Potential modulation of PI3K and Hedgehog pathways by furo[3,2-b]pyridines.
Conclusion and Future Directions
The furo[3,2-b]pyridine scaffold has proven to be a remarkably effective framework for the development of highly selective kinase inhibitors. The representative compound, MU1210, demonstrates potent, low-nanomolar inhibition of CLK1, CLK2, and CLK4, with an exceptional selectivity profile across the broader kinome. This high degree of selectivity is paramount for a chemical probe intended to elucidate the specific biological roles of the CLK kinases and serves as a promising starting point for therapeutic development.
The comprehensive benchmarking workflow detailed in this guide—progressing from in vitro biochemical assays to cell-based target engagement and functional downstream readouts—represents a robust, self-validating system for characterizing inhibitor selectivity. By employing techniques such as NanoBRET™ and CETSA®, researchers can gain high-confidence data on a compound's intracellular behavior, bridging the often-observed gap between biochemical potency and cellular efficacy.
Future work on the this compound series should focus on expanding the kinome profiling to include an even broader panel of kinases and other off-target families. Furthermore, detailed structure-activity relationship (SAR) studies will be crucial to optimize potency and fine-tune the selectivity profile, potentially leading to the discovery of next-generation therapeutics with superior efficacy and safety profiles for the treatment of diseases driven by aberrant pre-mRNA splicing.
References
-
Al-Ali, H. (2016). Schematic drawing of the PI3K/Akt signaling pathway. ResearchGate. Retrieved from [Link]
-
Liu, S., et al. (2005). A schematic diagram for the hedgehog (HH) signaling pathway. Breast Cancer Research. Retrieved from [Link]
-
Zhang, Y., et al. (2016). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. Retrieved from [Link]
- Colwill, K., et al. (1998). The Clk2 and Clk3 dual-specificity protein kinases regulate the intranuclear distribution of SR proteins and influence pre-mRNA splicing. Experimental Cell Research, 241(2), 300-308.
-
Beacht, A. (2009). Schematic overview of the Hedgehog signaling pathway. PLOS Biology. Retrieved from [Link]
-
Embryology. (2016). Hh signalling pathway.jpg. Retrieved from [Link]
- Chabot, B., et al. (2024). Regulatory interplay between SR proteins governs CLK1 kinase splice variants production. RNA.
-
Adams, J. (n.d.). Clk Kinases and Splicing Regulation. Grantome. Retrieved from [Link]
-
ResearchGate. (n.d.). The diagrammatic representation of human hedgehog signaling pathway. Retrieved from [Link]
- Paruch, K., et al. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. European Journal of Medicinal Chemistry, 215, 113299.
- Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
- Araki, S., et al. (2015). Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing. PLOS One, 10(9), e0138819.
- Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
- Wang, Y., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 13(14), e4747.
-
Doyle, K. (2021). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Promega Connections. Retrieved from [Link]
- Paruch, K., et al. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. European Journal of Medicinal Chemistry, 215, 113299.
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
- Al-Ali, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1479, 147-160.
-
The A&P Professor. (2020). AKT/PKB Signaling Pathway | PI3k Signaling. YouTube. Retrieved from [Link]
- Bibian, M., et al. (2012). Potent and Selective Small Molecule Inhibitors of Specific Isoforms of Cdc2-like Kinases (Clk) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinases (Dyrk). ACS Medicinal Chemistry Letters, 3(10), 849-853.
- Bibian, M., et al. (2013). Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential. Journal of Medicinal Chemistry, 56(5), 1717-1738.
- Shaw, J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
-
Structural Genomics Consortium. (n.d.). MU1210 A chemical probe for CLK kinases. Retrieved from [Link]
- Chabot, B., et al. (2024). The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response. PLOS One, 19(5), e0302868.
-
ResearchGate. (2013). How to monitor PKA activity by western blot?. Retrieved from [Link]
-
Němec, V., et al. (2019). Characterization of furo[3,2-b]pyridine derivatives in CLK1. ResearchGate. Retrieved from [Link]
- Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-165.
- Zhang, H., et al. (2007). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Molecular & Cellular Proteomics, 6(9), 1547-1557.
- Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2419-2428.
-
Protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]
-
The Chemical Probes Portal. (n.d.). MU1210. Retrieved from [Link]
- Zhu, D., et al. (2018). Synthetic Lethal Strategy Identifies a Potent and Selective TTK and CLK1/2 Inhibitor for Treatment of Triple-Negative Breast Cancer with a Compromised G1-S Checkpoint. Molecular Cancer Therapeutics, 17(11), 2321-2332.
Sources
- 1. In vivo regulation of alternative pre-mRNA splicing by the Clk1 protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 3. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
- 5. Potent and Selective Small Molecule Inhibitors of Specific Isoforms of Cdc2-like Kinases (Clk) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinases (Dyrk) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MU1210 | Structural Genomics Consortium [thesgc.org]
- 9. Probe MU1210 | Chemical Probes Portal [chemicalprobes.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 14. promega.com [promega.com]
- 15. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 16. promegaconnections.com [promegaconnections.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. annualreviews.org [annualreviews.org]
- 20. The Clk2 and Clk3 dual-specificity protein kinases regulate the intranuclear distribution of SR proteins and influence pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Clk Kinases and Splicing Regulation - Joseph Adams [grantome.com]
- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 23. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 24. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
